4-Chloro-2,5-dimethoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60154. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFQYGSBVXPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040718 | |
| Record name | 2,5-Dimethoxy-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-64-1 | |
| Record name | 4-Chloro-2,5-dimethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,5-dimethoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-chloro-2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethoxy-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,5-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHOXY-4-CHLOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T659IW8P4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Chloro-2,5-dimethoxyaniline physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-dimethoxyaniline is a substituted aniline (B41778) that serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the production of dyes and pigments.[1][2] Its unique structural features, including the presence of chloro and methoxy (B1213986) groups on the aniline ring, also make it a compound of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.
Chemical and Physical Properties
This compound is a crystalline solid that is off-white to brown in color.[3] A summary of its key physical and chemical properties is presented in the tables below.
Identification
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 6358-64-1[4] |
| Molecular Formula | C₈H₁₀ClNO₂[4] |
| Molecular Weight | 187.62 g/mol [4] |
| Canonical SMILES | COC1=CC(=C(C=C1N)OC)Cl[4] |
| InChI Key | YGUFQYGSBVXPMC-UHFFFAOYSA-N[4] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 118-122 °C | [5] |
| Boiling Point | 310.2 ± 37.0 °C (Predicted) | [3] |
| Appearance | Off-white to light brown solid | [5] |
| Solubility | Soluble in polar organic solvents like ethanol (B145695) and methanol.[1] Poorly soluble in water.[1] | [1] |
Spectral Data
| Spectroscopic Technique | Key Data |
| ¹H NMR | Spectral data available in various databases. |
| ¹³C NMR | Spectral data available in various databases. |
| Infrared (IR) | Characteristic peaks corresponding to N-H, C-H, C=C (aromatic), C-O, and C-Cl bonds. |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379).[6]
Materials:
-
4-chloro-2,5-dimethoxynitrobenzene
-
Ethanol (or other suitable solvent)[7]
-
Supported nickel catalyst (e.g., Ni on TiO₂-Al₂O₃) or Platinum-on-carbon catalyst[6]
-
Hydrazine (B178648) hydrate[6] or Hydrogen gas[6]
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a reaction vessel, dissolve 4-chloro-2,5-dimethoxy nitrobenzene (B124822) in ethanol.
-
Add the supported nickel catalyst to the solution.
-
While stirring, add hydrazine hydrate (B1144303) dropwise to the mixture at a controlled temperature (typically 70-90 °C).[6] Alternatively, for catalytic hydrogenation, introduce hydrogen gas under pressure in the presence of a platinum-on-carbon catalyst.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The filtrate containing this compound can then be subjected to crystallization for purification.[6]
A visual representation of the synthesis workflow is provided below.
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
Recrystallization is a standard technique to purify solid organic compounds.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol-water mixture)[7]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent in an Erlenmeyer flask.[8]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[8]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with a small amount of cold solvent.[8]
-
Dry the purified crystals in a vacuum oven.
Analytical Methods
Materials:
-
Purified this compound
-
Capillary tube
-
Melting point apparatus
Procedure:
-
Pack a small amount of the dry, purified compound into a capillary tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This range is the melting point.
TLC is a quick and effective method to assess the purity of the compound and monitor reaction progress.
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Spotting capillary
-
UV lamp for visualization
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Using a spotting capillary, apply a small spot of the solution onto the baseline of the TLC plate.[9]
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.[9]
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp and calculate the Retention Factor (Rf) value.
An illustrative workflow for the analysis of this compound is presented below.
Caption: General analytical workflow for this compound.
Biological Activity and Applications
While primarily utilized as a chemical intermediate, this compound and related substituted anilines have been investigated for their biological activities.
Toxicity
Toxicological data is crucial for assessing the safety profile of a chemical. The following table summarizes the available acute toxicity data for this compound.
| Test Organism | Route | Metric | Value | Reference |
| Rat (female) | Oral | LD50 | 1260 mg/kg bw | [10][11] |
| Rat (male/female) | Dermal | LD50 | > 2000 mg/kg bw | [10][11] |
| Zebrafish (Danio rerio) | - | LC50 (96h) | 111 mg/L | [10][11] |
| Water flea (Daphnia magna) | - | EC50 (48h) | 6.47 mg/L | [10][11] |
| Algae (Desmodesmus subspicatus) | - | EC50 (72h) | 5.45 mg/L | [10][11] |
These data indicate that this compound is harmful if swallowed and is toxic to aquatic life.[10][11]
Enzyme Interactions and Drug Development
Substituted anilines are a common scaffold in medicinal chemistry and have been used to study enzyme interactions.[1] While specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature, its structural motifs are present in molecules with known biological activities. For instance, some aniline derivatives exhibit antimicrobial properties.[12]
The potential for this compound to serve as a precursor for biologically active compounds is an area of active research.[1] Its derivatives could be screened for various therapeutic targets, including enzymes and receptors.
Applications in Azo Dye Synthesis
A primary application of this compound is in the synthesis of azo dyes.[1] The synthesis involves a diazotization reaction followed by a coupling reaction.
Diazotization Reaction:
-
This compound is treated with a cold, acidic solution of sodium nitrite (B80452) to form a diazonium salt.
Coupling Reaction: 2. The diazonium salt is then reacted with a coupling agent (e.g., a phenol (B47542) or another aromatic amine) to form the azo dye.
The general logical relationship for this process is depicted below.
Caption: Logical steps in the synthesis of an azo dye from this compound.
Safety and Handling
This compound is harmful if swallowed and may cause skin and eye irritation.[10][13] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid creating dust.[13] Store in a tightly closed container in a cool, dry place.[11]
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis in a laboratory setting. While its primary application lies in the dye industry, its structural similarity to other biologically active anilines suggests potential for further investigation in drug discovery and development. Researchers should proceed with appropriate safety precautions due to its toxicity. Future studies elucidating its specific interactions with biological targets and signaling pathways would be of significant interest to the scientific community.
References
- 1. This compound | 6358-64-1 | Benchchem [benchchem.com]
- 2. This compound | 6358-64-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]
- 4. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6358-64-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iitg.ac.in [iitg.ac.in]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]
- 13. fishersci.com [fishersci.com]
In-Depth Technical Guide: 4-Chloro-2,5-dimethoxyaniline (CAS: 6358-64-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethoxyaniline (CDMA), a key chemical intermediate. This document collates critical data regarding its chemical and physical properties, established synthesis protocols, analytical methods, and safety information, tailored for professionals in research and development.
Chemical and Physical Properties
This compound, with the molecular formula C₈H₁₀ClNO₂, is an aromatic amine.[1] Its structure features a chloro group at the 4-position and two methoxy (B1213986) groups at the 2- and 5-positions of the aniline (B41778) ring.[1] This substitution pattern influences its chemical reactivity and physical characteristics.[2] The compound is primarily a solid, appearing as a pale brown, grey, or off-white crystalline powder.[3][4]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 187.62 g/mol | [5] |
| Melting Point | 118-122 °C | [3][6][7] |
| Flash Point | 163 °C | [6][7] |
| Autoignition Temperature | 395 °C | [8] |
| Solubility | Moderately soluble in ethanol, methanol (B129727), acetone. Poorly soluble in water. | [2] |
| pKa | 3.48 ± 0.10 (Predicted) | [6] |
| LogP | 1.93 (at 23°C, pH 5-6) | [6] |
| Vapor Pressure | 0.004 Pa at 20°C | [6] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through two main routes: the catalytic reduction of a nitroaromatic precursor or the direct chlorination of a dimethoxyaniline starting material.
Catalytic Reduction of 4-Chloro-2,5-dimethoxynitrobenzene (B1583379)
This is a common industrial method involving the reduction of the nitro group of 4-chloro-2,5-dimethoxynitrobenzene to an amine.[9][10] The reaction is typically carried out using hydrogen gas in the presence of a catalyst, such as platinum on carbon (Pt/C).[3][9]
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize this compound by reducing 4-chloro-2,5-dimethoxynitrobenzene.
Materials:
-
4-chloro-2,5-dimethoxynitrobenzene
-
Xylene (or another suitable aromatic solvent like Toluene)[9]
-
5% Platinum on carbon (Pt/C) catalyst, sulfited[9]
-
Morpholine[9]
-
Disodium (B8443419) hydrogenphosphate[9]
-
Water
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Stainless steel autoclave with stirring, heating, and cooling capabilities[9]
Procedure:
-
Charge a stainless steel autoclave with 239 g (1.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 675 ml of xylene, 3 g of 50% water-wet 5% Pt/C (sulfited) catalyst, 1 g of morpholine, and a solution of 3 g of disodium hydrogenphosphate in 30 ml of water.[9]
-
Seal the autoclave and purge it with nitrogen gas before introducing hydrogen.
-
Pressurize the autoclave with hydrogen gas to approximately 10 to 20 atmospheres.[11]
-
Heat the reaction mixture to a temperature between 80°C and 110°C while stirring.[9]
-
Maintain the temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reduction.
-
Cool the autoclave to approximately 95°C and carefully release the excess hydrogen pressure.[9]
-
Purge the autoclave with nitrogen gas.
-
Filter the hot reaction mixture through a pressure filter to remove the catalyst. The catalyst can be recycled for subsequent batches.[9]
-
To the filtrate, add 500 ml of water and remove the xylene via steam distillation or distillation under a slight vacuum (maintaining a bottom temperature of 90-100°C).[9]
-
Cool the remaining aqueous mixture to 20-25°C with stirring. The product will precipitate as virtually colorless granules.[9]
-
Isolate the solid product by filtration and dry it. The resulting this compound is insensitive to air.[9]
Direct Chlorination of 2,5-Dimethoxyaniline (B66101)
This alternative route involves the direct electrophilic aromatic substitution of 2,5-dimethoxyaniline.[8] This method can avoid the nitration and reduction steps but requires careful control of reaction conditions to achieve selective mono-chlorination at the desired position.[8][12]
Experimental Protocol: Direct Chlorination
Objective: To synthesize this compound by direct chlorination of 2,5-dimethoxyaniline.
Materials:
-
2,5-dimethoxyaniline
-
Copper(II) chloride (CuCl₂)[12]
-
9N Hydrochloric acid (HCl)[12]
-
Oxygen (O₂)
-
Reaction flask with heating and gas inlet capabilities[12]
Procedure:
-
To a 25 ml reaction flask, add 10.17 g of 9N hydrochloric acid and 3.4 g (20 mmol) of copper(II) chloride.[12]
-
Add 1.53 g (10 mmol) of 2,5-dimethoxyaniline to the mixture.[12]
-
Heat the reaction mixture to 95°C.[12]
-
Bubble oxygen gas through the solution and maintain the reaction at 95°C for 8 hours.[12]
-
After the reaction is complete, cool the mixture to room temperature.[12]
-
Filter the mixture. The product is contained in the filter cake as a salt.
-
The filter cake is then treated with a base (alkalized) to neutralize the acid and liberate the free amine.
-
Filter the resulting suspension to isolate the crude this compound.[12]
-
The crude product can be further purified by recrystallization or reduced pressure distillation to achieve higher purity.[12]
Analytical Methods
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both the separation and identification of CDMA. The method provides retention time data for chromatographic identification and a mass spectrum for structural confirmation.
Table 2: GC-MS Spectral Data
| Feature | Data | Source(s) |
| Top m/z Peaks | 172, 187, 174 | [5] |
| NIST Library Number | 69662, 220937 | [5] |
General GC-MS Protocol
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
Capillary Column: A 5% phenyl arylene phase column is suitable for analyzing active solutes like chlorinated anilines.[13]
Sample Preparation:
-
Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol or methylene (B1212753) chloride).
-
For trace analysis in complex matrices (e.g., environmental samples), a liquid-liquid extraction may be necessary to isolate and concentrate the analyte.[14]
-
An internal standard (e.g., an isotopically labeled analog like 4-chloroaniline-d4) should be added for accurate quantification.[14]
Instrument Parameters (Typical):
-
Injection Mode: Split or Splitless, depending on concentration.
-
Inlet Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.[13]
-
Mass Range: 40-400 amu.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of the molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms.
Table 3: NMR Spectral Data
| Spectrum | Data Source |
| ¹H NMR | Aldrich Chemical Company, Inc. |
| ¹³C NMR | Aldrich Chemical Company, Inc. |
Note: Specific chemical shifts (ppm) and coupling constants (Hz) are dependent on the solvent and instrument used. Public databases like PubChem provide spectral data for reference.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions are expected for the N-H bonds of the amine, C-H bonds of the aromatic ring and methoxy groups, C=C bonds of the aromatic ring, C-O ether linkages, and the C-Cl bond.
Applications in Research and Development
This compound is a valuable intermediate primarily used in the synthesis of other complex organic molecules.[15]
-
Dye and Pigment Industry: It is a key precursor for producing a variety of yellow and red azo dyes and pigments.[10][11] The amine group can be readily diazotized and coupled with other aromatic compounds to create highly colored molecules.
-
Pharmaceutical and Agrochemical Synthesis: The compound serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[16] Its derivatives have been investigated for potential antimicrobial activity.[8]
-
Precursor for Psychoactive Substances: It is a known precursor in the synthesis of the phenethylamine (B48288) compound 4-Chloro-2,5-dimethoxyphenethylamine (2C-C), a substance with psychoactive properties.[15]
Safety and Toxicology
Proper handling and safety precautions are essential when working with this compound. It is classified as harmful if swallowed.[7][17]
Table 4: Toxicological Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat (female) | Oral | 1260 mg/kg | [17] |
| LD50 | Rat (male/female) | Dermal | >2000 mg/kg | [17] |
| LC50 (96h) | Fish (Danio rerio) | - | 111 mg/L | [4][17] |
| EC50 (48h) | Daphnia magna | - | 6.47 mg/L | [4][17] |
| EC50 (72h) | Algae | - | 5.45 mg/L | [4][17] |
Handling and Storage:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid the formation of dust and aerosols.[17]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17] It should be stored under an inert gas as it can be air sensitive.[18]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor. Rinse mouth.[17]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]
This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the latest SDS before handling this chemical.
References
- 1. rsc.org [rsc.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 6358-64-1 | Benchchem [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 6358-64-1 | Benchchem [benchchem.com]
- 9. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 10. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 11. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 12. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of 4-Chloro-2,5-Dimethoxyphenethylamine (2C-C) [designer-drug.com]
- 16. This compound | 6358-64-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 17. echemi.com [echemi.com]
- 18. shimadzu.com [shimadzu.com]
Spectroscopic Profile of 4-Chloro-2,5-dimethoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Chloro-2,5-dimethoxyaniline (CAS No: 6358-64-1), a key intermediate in the synthesis of various dyes and pigments. The document presents a summary of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, details the experimental protocols for acquiring these spectra, and visualizes relevant chemical and analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from mass spectrometry, ¹³C NMR, and ¹H NMR analyses of this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 187.62 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 187.0400063 Da | --INVALID-LINK--[1] |
| GC-MS (Main Library) | ||
| Top Peak (m/z) | 172 | --INVALID-LINK--[1] |
| 2nd Highest Peak (m/z) | 187 | --INVALID-LINK--[1] |
| 3rd Highest Peak (m/z) | 174 | --INVALID-LINK--[1] |
| LC-MS ([M+H]⁺) | ||
| Precursor m/z | 188.0473 | --INVALID-LINK--[1] |
| Top 5 Peaks (m/z) | 188.0473, 173.0239, 153.0785, 152.0707, 138.055 | --INVALID-LINK--[1] |
Table 2: Nuclear Magnetic Resonance (NMR) Data
Note: Experimentally-derived and assigned chemical shift data from peer-reviewed sources were not available at the time of this guide's compilation. The following are predicted values or unassigned data from spectral databases.
| ¹³C NMR | ¹H NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data not available | Data not available |
Table 3: Infrared (IR) Spectroscopy Data
Note: A detailed list of specific absorption bands was not available in the searched literature. General expected absorptions are listed based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (amine) |
| 2830-2950 | C-H stretching (methoxy) |
| 1500-1600 | C=C stretching (aromatic ring) |
| 1200-1250 | C-O stretching (aryl ether) |
| 1000-1100 | C-N stretching |
| 700-850 | C-Cl stretching |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-quality NMR spectra are obtained through careful sample preparation and standardized instrument parameters.
1. Sample Preparation:
-
Analyte Preparation: 5-20 mg of this compound is accurately weighed for ¹H NMR, while a higher concentration of 20-50 mg may be required for ¹³C NMR.
-
Solvent Selection: The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The solvent choice is critical to ensure complete dissolution and to avoid spectral overlap with analyte signals.
-
Homogenization: The solution is gently vortexed or sonicated to ensure it is homogeneous.
-
Transfer: The final solution is carefully transferred to a 5 mm NMR tube using a pipette, avoiding the introduction of air bubbles.
2. Data Acquisition:
-
Instrumentation: Spectra can be acquired on a standard NMR spectrometer, such as a Varian A-60 or a more modern Bruker Avance series instrument.[1]
-
Referencing: The chemical shifts are typically referenced to an internal standard, Tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Procedure: The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The field is then shimmed to optimize homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
For solid samples like this compound, spectra are commonly obtained using KBr pellets or Attenuated Total Reflectance (ATR).
1. Sample Preparation (KBr Pellet Method):
-
Grinding: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.
-
Mixing: The ground sample is thoroughly mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
Pellet Pressing: The mixture is placed into a pellet die, and a hydraulic press is used to apply pressure, forming a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.
2. Data Acquisition:
-
Instrumentation: Data can be collected using an FTIR spectrometer such as a Bruker IFS 85.[1]
-
Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation (for GC-MS):
-
Dissolution: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol (B129727) or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the solution is injected into the GC.
2. Data Acquisition (GC-MS):
-
Instrumentation: A standard GC-MS system is used.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., SP-2100). A typical oven program starts at a lower temperature (e.g., 70°C) and ramps up to a higher temperature (e.g., 280°C) to elute the compound.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and the mass-to-charge ratio of the resulting fragments is detected.
3. Data Acquisition (LC-MS):
-
Instrumentation: A Liquid Chromatograph coupled to a high-resolution mass spectrometer, such as a Thermo Q Exactive Orbitrap, is used.[1]
-
Liquid Chromatography: The sample is dissolved in a suitable mobile phase and separated on a reverse-phase column (e.g., Acquity BEH C18).[1]
-
Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is a common technique for this type of analyte.[1]
Visualizations
The following diagrams illustrate the chemical synthesis and a general workflow for the spectroscopic analysis of this compound.
Caption: Synthesis of this compound via catalytic reduction.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-2,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 4-Chloro-2,5-dimethoxyaniline. Due to the limited availability of specific experimental spectral data in publicly accessible databases, this guide presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and computational models. This information is intended to serve as a valuable reference for researchers and professionals engaged in the synthesis, characterization, and analysis of this compound and its analogs.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift correlation tables and computational algorithms, providing a reliable estimate of the expected spectral features.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 6.95 | s | 1H |
| H-6 | 6.70 | s | 1H |
| -NH₂ | 4.10 | s (broad) | 2H |
| 2-OCH₃ | 3.85 | s | 3H |
| 5-OCH₃ | 3.80 | s | 3H |
Note: Predictions are based on a standard deuterated solvent such as CDCl₃. The chemical shift of the -NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 138.0 |
| C-2 | 149.5 |
| C-3 | 100.5 |
| C-4 | 117.0 |
| C-5 | 143.0 |
| C-6 | 113.0 |
| 2-OCH₃ | 56.5 |
| 5-OCH₃ | 56.0 |
Note: These are broadband proton-decoupled ¹³C NMR predictions.
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for the NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.
NMR Instrument Parameters
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
Visualization of NMR Signal Assignments
The following diagrams, generated using the DOT language, illustrate the logical relationship between the molecular structure of this compound and its predicted NMR signals.
¹H NMR Signal Correlation Diagram
Caption: Correlation of proton environments to their predicted ¹H NMR signals.
¹³C NMR Signal Correlation Diagramdot
A Comprehensive Technical Guide to the Solubility of 4-Chloro-2,5-dimethoxyaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of 4-Chloro-2,5-dimethoxyaniline in various organic solvents. The information is compiled from scientific literature to assist researchers and professionals in drug development and other chemical synthesis applications. This document presents quantitative solubility data, detailed experimental protocols, and visualizations of relevant workflows.
Quantitative Solubility Data
The solubility of this compound is crucial for its application in synthesis and formulation.[1] Generally, it exhibits moderate solubility in polar organic solvents such as ethanol, methanol, and acetone, while being poorly soluble in water.[1] The solubility is also influenced by pH, with increased solubility in acidic conditions due to protonation.[1]
A key study by Rui-Ting Jiang and colleagues in 2019 provides extensive quantitative data on the solubility of this compound in several pure and binary solvent systems across a range of temperatures. The mole fraction solubility was determined using a dynamic method.
The following tables summarize the mole fraction solubility (x) of this compound at various temperatures (T/K) in different solvent systems.
Table 1: Solubility of this compound in Methanol + Water Binary Solvents
| T/K | x (w(methanol) = 0.2) | x (w(methanol) = 0.4) | x (w(methanol) = 0.6) | x (w(methanol) = 0.8) |
| 277.15 | 0.00018 | 0.00078 | 0.00289 | 0.00934 |
| 282.15 | 0.00023 | 0.00099 | 0.00366 | 0.01169 |
| 287.15 | 0.00029 | 0.00125 | 0.00459 | 0.01452 |
| 292.15 | 0.00036 | 0.00157 | 0.00572 | 0.01793 |
| 297.15 | 0.00045 | 0.00196 | 0.00709 | 0.02205 |
| 302.15 | 0.00056 | 0.00244 | 0.00876 | 0.02704 |
| 307.15 | 0.00069 | 0.00302 | 0.01079 | 0.03308 |
| 312.15 | 0.00085 | 0.00373 | 0.01323 | 0.04038 |
| 317.15 | 0.00104 | 0.00458 | 0.01616 | 0.04919 |
| 322.15 | 0.00128 | 0.00561 | 0.01967 | 0.05981 |
| 327.15 | 0.00157 | 0.00686 | 0.02385 | 0.07258 |
| 332.15 | 0.00192 | 0.00836 | 0.02884 | 0.08794 |
| 337.15 | 0.00234 | 0.01018 | 0.03482 | 0.10642 |
Table 2: Solubility of this compound in Ethanol + Water Binary Solvents
| T/K | x (w(ethanol) = 0.2) | x (w(ethanol) = 0.4) | x (w(ethanol) = 0.6) | x (w(ethanol) = 0.8) |
| 277.15 | 0.00011 | 0.00045 | 0.00198 | 0.00998 |
| 282.15 | 0.00014 | 0.00059 | 0.00257 | 0.01278 |
| 287.15 | 0.00018 | 0.00076 | 0.00331 | 0.01621 |
| 292.15 | 0.00023 | 0.00098 | 0.00424 | 0.02041 |
| 297.15 | 0.00029 | 0.00125 | 0.00541 | 0.02559 |
| 302.15 | 0.00036 | 0.00159 | 0.00686 | 0.03198 |
| 307.15 | 0.00045 | 0.00201 | 0.00866 | 0.03989 |
| 312.15 | 0.00056 | 0.00253 | 0.01088 | 0.04968 |
| 317.15 | 0.00070 | 0.00317 | 0.01360 | 0.06179 |
| 322.15 | 0.00087 | 0.00396 | 0.01693 | 0.07675 |
| 327.15 | 0.00108 | 0.00494 | 0.02098 | 0.09523 |
| 332.15 | 0.00134 | 0.00615 | 0.02593 | 0.11799 |
| 337.15 | 0.00166 | 0.00764 | 0.03198 | 0.14601 |
| 340.15 | - | - | - | 0.16583 |
Note: w represents the mass fraction of the organic solvent in the solvent mixture.
Table 3: Solubility of this compound in Pure Organic Solvents
| T/K | 2-Methoxyethanol (x) | 2-Ethoxyethanol (x) | 1-Methoxy-2-propanol (x) | Diethylene Glycol (x) |
| 277.15 | 0.03715 | 0.02613 | 0.01987 | 0.00016 |
| 282.15 | 0.04543 | 0.03211 | 0.02468 | 0.00021 |
| 287.15 | 0.05531 | 0.03932 | 0.03051 | 0.00027 |
| 292.15 | 0.06711 | 0.04805 | 0.03759 | 0.00035 |
| 297.15 | 0.08121 | 0.05868 | 0.04619 | 0.00046 |
| 302.15 | 0.09809 | 0.07166 | 0.05665 | 0.00060 |
| 307.15 | 0.11835 | 0.08751 | 0.06935 | 0.00077 |
| 312.15 | 0.14267 | 0.10688 | 0.08479 | 0.00100 |
| 317.15 | 0.17185 | 0.13054 | 0.10356 | 0.00129 |
| 322.15 | 0.20686 | 0.15946 | 0.12635 | 0.00166 |
| 327.15 | 0.24894 | 0.19488 | 0.15396 | 0.00215 |
| 332.15 | 0.29968 | 0.23846 | 0.18744 | 0.00277 |
| 337.15 | 0.36098 | 0.29231 | 0.22808 | 0.00358 |
| 340.15 | 0.40352 | 0.32989 | 0.25581 | 0.00421 |
Experimental Protocols
The quantitative solubility data presented above were determined using a dynamic method, which involves laser monitoring of the solid-liquid equilibrium.
Dynamic Method for Solubility Measurement
The dynamic method is a widely used technique for determining the solubility of a compound in a solvent at various temperatures. A common setup involves a laser monitoring system to detect the dissolution of the solid phase.
Apparatus:
-
Jacketed glass vessel (dissolver)
-
Magnetic stirrer and stirring bar
-
Thermostatic water bath for temperature control
-
Precision thermometer
-
Laser generator
-
Photoelectric transformer and light intensity recorder
General Procedure:
-
Sample Preparation: A known mass of the solvent is placed into the jacketed glass vessel. The temperature of the system is controlled by circulating water from the thermostatic bath.
-
Equilibration: The solvent is stirred continuously to ensure uniform temperature.
-
Titration with Solute: A known mass of this compound is incrementally added to the solvent.
-
Laser Monitoring: A laser beam is passed through the solution, and the light intensity is measured by a photoelectric transformer.
-
Endpoint Detection: The dissolution of the solid solute causes a change in the light intensity. The point at which the light intensity remains constant after the addition of the solute indicates that the solution is saturated.
-
Data Recording: The temperature and the total mass of the added solute at the saturation point are recorded.
-
Temperature Variation: The temperature of the system is then changed to the next desired point, and steps 3-6 are repeated to determine the solubility at the new temperature.
Visualizations
Experimental Workflow for Dynamic Solubility Measurement
The following diagram illustrates the general workflow for determining the solubility of this compound using the dynamic method.
Caption: Workflow for dynamic solubility measurement.
Synthesis of this compound
This compound is an important intermediate in the synthesis of various dyes and pigments. The industrial synthesis process typically involves several key steps starting from hydroquinone.
Caption: Industrial synthesis of this compound.
References
4-Chloro-2,5-dimethoxyaniline structural formula and molecular weight
An In-Depth Technical Guide to 4-Chloro-2,5-dimethoxyaniline
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the compound's structural and physical properties, detailed experimental protocols for its synthesis, and its primary applications.
Core Compound Information
This compound, with the CAS number 6358-64-1, is an aromatic amine.[1] Its structure features a benzene (B151609) ring substituted with a chloro group at the 4-position, methoxy (B1213986) groups at the 2- and 5-positions, and an amino group at the 1-position.[1] This compound typically appears as an off-white to yellow or pale brown to grey crystalline solid.[2][3][4] It is a versatile precursor in the synthesis of various organic molecules.[2][5]
Structural Formula
The chemical structure of this compound is characterized by the following molecular and structural formulas:
-
IUPAC Name: this compound[6]
-
SMILES: COC1=CC(=C(C=C1N)OC)Cl[6]
-
InChI: InChI=1S/C8H10ClNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3[6]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 187.62 g/mol [6] |
| Appearance | Off-white to yellow crystalline solid[2] |
| Melting Point | 116.0-122.0 °C[4] |
| Density | 1.286 g/cm³[2] |
| Boiling Point (est.) | 290.1±35.0 °C at 760 mmHg[3] |
| Flash Point (est.) | 129.3±25.9 °C[3] |
| Water Solubility | Poor[2] |
| Organic Solvent Solubility | Soluble in ethanol, methanol (B129727), and acetone[2] |
| XLogP3 | 1.8[3][6] |
| Hydrogen Bond Donor Count | 1[3][6] |
| Hydrogen Bond Acceptor Count | 3[3][6] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the reduction of 4-chloro-2,5-dimethoxynitrobenzene. Several methods have been developed for this conversion, with catalytic hydrogenation being a common industrial approach.
Catalytic Hydrogenation using a Modified Platinum-on-Carbon Catalyst
This method involves the catalytic reduction of the nitro precursor in the liquid phase under elevated temperature and pressure.
Experimental Protocol:
-
Reaction Setup: A stainless steel autoclave equipped with a stirrer, heating, and cooling capabilities is charged with 239 g (1.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 675 ml of xylene, 3 g of a 5% sulfited platinum-on-carbon catalyst (50% water content), 1 g of morpholine, 3 g of disodium (B8443419) hydrogen phosphate, and 30 ml of water.[9]
-
Hydrogenation: The autoclave is sealed, and the air is replaced with hydrogen. The mixture is heated to a temperature of 80°C to 110°C, and the hydrogen pressure is maintained between 5 and 50 atmospheres.[9][10] The reaction is monitored until the uptake of hydrogen ceases.
-
Catalyst Removal: After the reaction is complete, the mixture is cooled, and the pressure is released. The catalyst is filtered off from the hot reaction mixture.[10] The recovered catalyst can be reused in subsequent batches.[10]
-
Product Isolation: The xylene is removed from the filtrate by steam distillation or under a vacuum.[10] The remaining aqueous solution is cooled to 20-25°C, causing the this compound to crystallize.[10]
-
Purification: The crystalline product is isolated by filtration and can be dried if necessary.[10] This process yields an almost colorless product.[10]
Synthesis via Catalytic Hydrogenation in Methanol
This alternative protocol utilizes a supported metal catalyst in a methanol solvent system.
Experimental Protocol:
-
Reaction Setup: A reduction kettle is charged with 4-chloro-2,5-dimethoxy nitrobenzene, methanol (in an 8.5:1 ratio by weight to the nitrobenzene), and a supported metal activated carbon catalyst (0.1-3% of the raw material weight).[11]
-
Hydrogenation: The mixture is stirred (approximately 200 rpm), and hydrogen gas is introduced. The reaction is initiated at 0.1 MPa and the pressure is maintained between 0.3 and 1.0 MPa.[11] The reaction temperature is controlled between 70-80°C using cooling water.[11] The pH of the reaction solution is maintained between 7 and 8 using a base such as sodium hydroxide.[11]
-
Product Separation: The reaction mixture overflows into a settler for solid-liquid separation.[11] The reducing solution containing the product is separated from the catalyst.[11]
-
Purification: The resulting solution of this compound can be further purified, with reported yields as high as 99.1%.[11]
Applications and Utility
This compound is a crucial intermediate in several industrial synthetic processes:
-
Dyes and Pigments: It serves as a valuable precursor for the production of various azo dyes and pigments.[1][10][12]
-
Pharmaceutical Synthesis: This compound and its derivatives are explored in drug development due to the biological activity often associated with anilines.[2][5]
-
Agrochemicals: It is also utilized in the synthesis of certain agrochemicals.[2][5]
-
Organic Synthesis: The presence of chloro, methoxy, and amino groups provides multiple reaction sites, making it a versatile building block for more complex molecules.[2]
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its nitro precursor.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | 6358-64-1 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 6358-64-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Benzenamine, 4-chloro-2,5-dimethoxy- [webbook.nist.gov]
- 9. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 10. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 11. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 12. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
The Pharmacological Potential of 4-Chloro-2,5-dimethoxyaniline Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-dimethoxyaniline, a substituted aniline (B41778), serves as a versatile scaffold in the synthesis of a variety of heterocyclic and non-heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring a chlorine atom and two methoxy (B1213986) groups on the aniline ring, provides a foundation for the development of novel therapeutic agents. This technical guide explores the synthesis, biological evaluation, and mechanisms of action of various derivatives of this compound, with a focus on their potential applications in oncology and infectious diseases. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in drug discovery and development.
Anticancer Activity
Derivatives of this compound have demonstrated notable potential as anticancer agents, primarily through the inhibition of key cellular processes such as tubulin polymerization and protein kinase activity.
Dihydropyridine (B1217469) Derivatives
One promising class of compounds derived from this compound is the dihydropyridines. These molecules have been investigated for their cytotoxic effects against various cancer cell lines.
Quantitative Data on Anticancer Activity of Dihydropyridine Derivatives
| Derivative Class | Cell Line | IC50 (µM) | Mechanism of Action |
| Dihydropyridines | MCF-7 (Breast Cancer) | <10 | Tubulin Polymerization Inhibition |
Experimental Protocol: Synthesis of Dihydropyridine Derivatives
The synthesis of dihydropyridine derivatives from this compound typically follows the Hantzsch dihydropyridine synthesis.
-
Condensation: A mixture of this compound, an appropriate aldehyde, and a β-ketoester (e.g., ethyl acetoacetate) is refluxed in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Cyclization: The intermediate formed undergoes cyclization to yield the dihydropyridine ring.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired dihydropyridine derivative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized dihydropyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathway: Tubulin Polymerization Inhibition
An In-Depth Technical Guide on the Core Properties of 4-Chloro-2,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
4-Chloro-2,5-dimethoxyaniline, with the CAS number 6358-64-1, is an aromatic amine. Its chemical structure consists of an aniline (B41778) ring substituted with a chlorine atom at the 4-position and two methoxy (B1213986) groups at the 2- and 5-positions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | [1] |
| Molecular Weight | 187.62 g/mol | [1] |
| Appearance | White to gray to red powder/crystal | [2] |
| Melting Point | 118-120 °C | [2] |
| Oral LD50 (Rat, female) | 1260 mg/kg | [3] |
| Dermal LD50 (Rat, male/female) | >2000 mg/kg | [3] |
| Inhalation (Rat, male) | >2 mg/L air (nominal) | [3] |
| Water Solubility | 185 mg/L at 20 °C | [3] |
| Log P (octanol-water) | 1.93 at 23 °C | [3] |
Synthesis
The primary route for the synthesis of this compound is through the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379). Various methods have been described in patent literature, often focusing on optimizing yield and purity for its industrial application as a dye intermediate.
Experimental Protocol: Catalytic Hydrogenation
A common laboratory-scale synthesis involves the following steps:
-
Reaction Setup: 4-chloro-2,5-dimethoxynitrobenzene is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, in a reaction vessel equipped with a stirrer and a port for gas introduction.
-
Catalyst Addition: A catalytic amount of a supported metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere, often at elevated temperature and pressure, until the reduction of the nitro group is complete.
-
Work-up: The catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain the final product of high purity.
Toxicological Profile
Acute toxicity data is available for this compound, indicating moderate oral toxicity and low dermal and inhalation toxicity.[3]
Quantitative Toxicological Data
| Parameter | Species | Route | Value | Classification | Reference |
| LD50 | Rat (female) | Oral | 1260 mg/kg | Harmful if swallowed | [3] |
| LD50 | Rat (male/female) | Dermal | >2000 mg/kg | Not classified | [3] |
| LC50 | Rat (male) | Inhalation | >2 mg/L air (nominal) | Not classified | [3] |
| EC50 | Daphnia magna | Aquatic | 6.47 mg/L (48h) | Toxic to aquatic life | [2] |
| EC50 | Desmodesmus subspicatus | Aquatic | 5.45 mg/L (72h) | Toxic to aquatic life | [2] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
The following is a generalized protocol based on OECD Guideline 425 for determining the acute oral LD50:
-
Animal Selection: Healthy, young adult female rats are used, as they are often more sensitive.
-
Housing and Acclimation: Animals are housed in standard conditions with access to food and water and are acclimated to the laboratory environment before the study.
-
Dosing: A single animal is dosed with the test substance (this compound) at a starting dose level selected from a series of fixed dose levels. The substance is typically administered via gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome for the first animal, the next animal is dosed at a higher or lower dose level. If the first animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.
-
Data Analysis: The results are used to calculate the LD50 value and its confidence interval using a maximum likelihood method.
Potential Pharmacological Properties: A Contextual Analysis
Direct and quantitative pharmacological data for this compound, such as receptor binding affinities or enzyme inhibition constants, are not extensively reported in the scientific literature. However, the broader class of substituted anilines is known to exhibit a wide range of biological activities.[4][5]
Insights from Substituted Anilines
Aniline derivatives are scaffolds found in numerous approved drugs and investigational compounds. Their biological activities are diverse and include:
-
Anticancer Activity: Many kinase inhibitors used in oncology contain an aniline or anilino-quinazoline core structure.[6] These compounds can interfere with signaling pathways that are crucial for cancer cell growth and survival.[5]
-
Antimicrobial Activity: The aniline moiety is a key component of sulfa drugs, which are antibiotics that inhibit dihydropteroate (B1496061) synthase in bacteria. Other aniline derivatives have also been investigated for their antibacterial and antifungal properties.
-
Analgesic and Anti-inflammatory Effects: Some aniline derivatives have shown potential as analgesic and antioxidant agents in preclinical studies.[7]
The presence of the chloro and dimethoxy substituents on the aniline ring of this compound will significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. These factors are critical determinants of a molecule's pharmacokinetic profile and its ability to interact with biological targets. Further research, including in vitro screening and in vivo studies, would be necessary to elucidate any specific pharmacological properties of this compound.
Important Distinction: this compound vs. 4-Chloro-2,5-dimethoxyamphetamine (DOC)
It is crucial to distinguish this compound from the structurally related but pharmacologically distinct compound, 4-Chloro-2,5-dimethoxyamphetamine (DOC). DOC is a well-known psychedelic substance that acts as a potent agonist at serotonin (B10506) 5-HT2A receptors. The addition of the alpha-methyl group to the ethylamine (B1201723) side chain in DOC confers this distinct pharmacological activity, which is not expected for the parent aniline compound. The potential for misidentification highlights the importance of precise chemical nomenclature in pharmacological research.
Potential Signaling Pathways and Mechanisms of Toxicity
While specific signaling pathways modulated by this compound have not been identified, the toxicity of aniline and its derivatives is generally linked to their metabolic activation, primarily in the liver.
Metabolism of anilines can lead to the formation of reactive metabolites that can cause cellular damage through various mechanisms, including oxidative stress and covalent binding to cellular macromolecules like proteins and DNA. This can lead to cytotoxicity and, in some cases, genotoxicity.
Conclusion and Future Directions
This compound is a well-characterized chemical intermediate with a defined synthetic route and a partially characterized toxicological profile. There is currently a lack of specific, quantitative pharmacological data for this compound in the public domain. However, the diverse biological activities of the broader class of substituted anilines suggest that this compound and its derivatives could be of interest for further investigation in drug discovery and development.
Future research should focus on:
-
Pharmacological Screening: A comprehensive screening of this compound against a panel of common biological targets (e.g., receptors, enzymes, ion channels) to identify any potential pharmacological activity.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives to explore how modifications to the aniline scaffold affect biological activity.
-
In-depth Toxicological and Mechanistic Studies: Further investigation into the mechanisms of toxicity, including its metabolic fate and potential for genotoxicity.
By systematically exploring the biological properties of this and related compounds, new therapeutic leads may be identified.
References
- 1. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Lynchpin of Modern Synthesis: A Technical Guide to 4-Chloro-2,5-dimethoxyaniline
An In-depth Exploration of a Versatile Precursor for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-dimethoxyaniline (CDMA), a substituted aromatic amine, has emerged as a critical building block in the landscape of organic synthesis. Its unique structural features, including the presence of chloro and methoxy (B1213986) groups on the aniline (B41778) ring, impart specific reactivity and properties that make it an invaluable precursor in the synthesis of a diverse array of compounds.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of CDMA, with a particular focus on its role in the production of azo dyes and as a key intermediate in the synthesis of targeted cancer therapeutics. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a practical resource for professionals in the field.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis. This section summarizes its key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6358-64-1 | [2] |
| Molecular Formula | C₈H₁₀ClNO₂ | [2] |
| Molecular Weight | 187.62 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 118-120 °C | [3] |
| Solubility | Soluble in polar organic solvents such as ethanol (B145695) and methanol; sparingly soluble in water. | [3] |
| logP | 1.8 | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic protons and methoxy groups. | [2] |
| ¹³C NMR | Spectra available, indicating the carbon skeleton of the molecule. | [2] |
| Mass Spectrometry (GC-MS) | m/z top peak: 172; m/z 2nd highest: 187; m/z 3rd highest: 174. | [2] |
| FTIR | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-Cl bonds. | [2] |
Synthesis of this compound
The most prevalent and industrially significant method for the synthesis of this compound is the catalytic reduction of its nitro precursor, 4-chloro-2,5-dimethoxynitrobenzene.
Experimental Protocol: Catalytic Reduction of 4-chloro-2,5-dimethoxynitrobenzene
This protocol is based on a patented industrial process, highlighting a robust and high-yield synthesis.[3]
Materials:
-
4-chloro-2,5-dimethoxynitrobenzene (1.1 mol, 239 g)
-
Xylene (technical grade, 675 ml)
-
5% Platinum on carbon (Pt/C), sulfited (3 g, as a 50% mixture with water)
-
Morpholine (1 g)
-
Disodium (B8443419) hydrogenphosphate (0.02 mol, 3 g)
-
Water (30 ml)
-
Hydrogen gas (H₂)
Equipment:
-
Stainless steel autoclave with magnetic stirrer, heating, and cooling capabilities
-
Pressure filter
-
Stirred flask for distillation and precipitation
Procedure:
-
Charge the autoclave with 4-chloro-2,5-dimethoxynitrobenzene, xylene, 5% Pt/C catalyst, morpholine, disodium hydrogenphosphate, and water.
-
Seal the autoclave and displace the air with nitrogen, then with hydrogen.
-
Heat the mixture to 85 °C with stirring and pressurize with hydrogen to 10 bar. The reduction reaction is exothermic and will cause the temperature to rise.
-
Maintain the reaction temperature at 95 °C by cooling. Keep the hydrogen pressure between 5 and 15 bar by supplying more hydrogen as it is consumed.
-
After hydrogen uptake ceases, continue stirring for an additional 30 minutes at 95-100 °C under a hydrogen pressure of 20 bar. The total reduction time is typically around 60 minutes.
-
Cool the autoclave and release the pressure.
-
Filter the hot reaction mixture (95 °C) under a nitrogen atmosphere through a pressure filter to remove the catalyst. The catalyst can be recycled.
-
Transfer the filtrate to a stirred flask and add 500 ml of water.
-
Remove the xylene by steam distillation or under a slight vacuum at a bottom temperature of 90-100 °C.
-
Cool the remaining aqueous mixture to 20-25 °C with stirring to precipitate the product as granules.
-
Filter the solid product and wash with water. The product can be dried if necessary.
Expected Yield: This process is reported to produce a nearly colorless product with high purity and yield.
Applications in Organic Synthesis
This compound is a versatile precursor for a variety of organic molecules, finding significant use in the synthesis of dyes and pharmaceuticals.
Azo Dye Synthesis
CDMA is an important intermediate in the production of azo dyes, which are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group). The synthesis involves a two-step process: diazotization of the primary amine followed by coupling with a suitable coupling component.
This protocol outlines the general steps for the diazotization of CDMA and subsequent coupling to form an azo dye. The specific coupling component will determine the final color and properties of the dye.
Materials:
-
This compound (CDMA)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
A suitable coupling component (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) for pH adjustment
-
Ice
Procedure:
Part A: Diazotization
-
Dissolve a specific molar amount of CDMA in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold CDMA solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Part B: Azo Coupling
-
Dissolve the chosen coupling component in a suitable solvent. For phenols like 2-naphthol, an aqueous alkaline solution (NaOH) is typically used. For aromatic amines like N,N-dimethylaniline, an acidic solution may be used.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate, the azo dye, should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.
Pharmaceutical Synthesis: Precursor to Bosutinib
A highly significant application of anilines with a similar substitution pattern to CDMA is in the synthesis of the tyrosine kinase inhibitor Bosutinib . Bosutinib is used in the treatment of chronic myeloid leukemia (CML).[4] The core of Bosutinib is a 4-anilinoquinoline-3-carbonitrile (B11863878) structure. This compound serves as the "anilino" portion of the molecule. The synthesis involves an Ullmann-type or a nucleophilic aromatic substitution reaction between CDMA and a suitably substituted 4-chloroquinoline (B167314) derivative.
References
Reactivity of the Amine Group in 4-Chloro-2,5-dimethoxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-dimethoxyaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the dye and pharmaceutical industries. The reactivity of its primary amine group dictates its utility in these applications. This technical guide provides a comprehensive overview of the electronic and steric factors influencing the reactivity of the amine group, its basicity and nucleophilicity, and its participation in key chemical transformations. Detailed experimental protocols for representative reactions are also provided, along with visualizations of reaction pathways and experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 187.62 g/mol | --INVALID-LINK-- |
| Melting Point | 118-120 °C | --INVALID-LINK-- |
| Predicted pKa | 3.48 ± 0.10 | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, and acetone. | --INVALID-LINK-- |
| Appearance | Off-white to brown crystalline powder | --INVALID-LINK-- |
Electronic and Steric Effects on Amine Reactivity
The reactivity of the amine group in this compound is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring.
The two methoxy (B1213986) groups (-OCH₃) at positions 2 and 5 are electron-donating groups (EDGs) due to their positive mesomeric (+M) effect, which involves the delocalization of lone pair electrons from the oxygen into the aromatic ring. This increases the electron density on the nitrogen atom of the amine group, thereby enhancing its basicity and nucleophilicity compared to unsubstituted aniline (B41778).
Conversely, the chloro group (-Cl) at position 4 is an electron-withdrawing group (EWG) primarily through its negative inductive (-I) effect, which withdraws electron density from the ring. While it has a weak +M effect, the inductive effect is generally stronger for halogens. This withdrawal of electron density tends to decrease the basicity of the amine group.
The net effect on the amine's reactivity is a balance of these opposing electronic influences. The presence of two strong electron-donating methoxy groups generally outweighs the effect of the single electron-withdrawing chloro group, making the amine group in this compound more reactive than that in 4-chloroaniline, but less reactive than in 2,5-dimethoxyaniline.
Sterically, the methoxy group at the ortho position (position 2) can hinder the approach of bulky electrophiles to the amine group, a phenomenon known as the ortho effect. This can influence the rates of certain reactions.
Caption: Influence of substituents on amine reactivity.
Key Reactions of the Amine Group
The amine group of this compound participates in a variety of important chemical reactions.
Diazotization
Aromatic primary amines readily undergo diazotization upon treatment with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can be used in subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of functional groups onto the aromatic ring. This reaction is fundamental to the use of this compound in the synthesis of azo dyes.
Caption: Diazotization of this compound.
Acylation
The amine group acts as a nucleophile and reacts with acylating agents such as acid chlorides, acid anhydrides, and esters to form amides. This reaction is often used to protect the amine group during other synthetic transformations or to introduce an acyl moiety into the final product. A notable example is the reaction with diketene (B1670635) to form an acetoacetamide (B46550) derivative, a key step in the synthesis of certain pigments.
Alkylation
N-alkylation of the amine group can be achieved through various methods, including reaction with alkyl halides or reductive amination. Reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate followed by in situ reduction, is a particularly versatile and widely used method for introducing alkyl groups.
Experimental Protocols
Synthesis of 4-Chloro-2,5-dimethoxyacetoacetanilide (Acylation)
This protocol describes the acylation of this compound with diketene to yield 4-Chloro-2,5-dimethoxyacetoacetanilide.[1]
Materials:
-
This compound
-
Diketene
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve 100 g of this compound in ethanol.
-
Control the temperature at 50°C and add 44.8 g of diketene dropwise.
-
After the addition is complete, continue to react for 4 hours.
-
Upon completion of the reaction, adjust the pH of the reaction mixture to 3.0 with hydrochloric acid.
-
Rapidly cool the mixture at a rate of 35°C/min. The product, 4-Chloro-2,5-dimethoxyacetoacetanilide, will precipitate as a powder.
-
Cool the suspension to -5°C, filter the solid, wash, and dry to obtain the final product.
Yield: A patent describing a similar procedure reports a yield of 92%.[1]
| Reactant | Molar Ratio | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1 | Diketene | 50 | 4 | ~92 |
General Protocol for Reductive Amination (Alkylation)
This general protocol outlines the reductive amination of an aniline with an aldehyde using sodium triacetoxyborohydride (B8407120) as the reducing agent. This method can be adapted for this compound.
Materials:
-
This compound
-
Aldehyde (e.g., acetaldehyde (B116499) for N-ethylation)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Sodium triacetoxyborohydride
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate (B1210297) or dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) (typically 4-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-alkylated product.
Caption: Reductive amination experimental workflow.
Conclusion
The amine group of this compound exhibits a nuanced reactivity profile governed by the interplay of electron-donating methoxy groups and an electron-withdrawing chloro group. This balance makes it a valuable and versatile building block in organic synthesis. Its participation in key reactions such as diazotization, acylation, and alkylation allows for the creation of a diverse range of molecules with applications in the dye and pharmaceutical industries. The provided experimental protocols offer a starting point for the practical application of this important intermediate in a research and development setting. A thorough understanding of its reactivity is essential for designing efficient synthetic routes and developing novel chemical entities.
References
Methodological & Application
Synthesis of Azo Dyes Using 4-Chloro-2,5-dimethoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 4-Chloro-2,5-dimethoxyaniline as the diazo component. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] This extended conjugated system is responsible for their vibrant colors.[2] The synthesis of azo dyes is a cornerstone of color chemistry and is primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[2]
This compound is a valuable intermediate in the preparation of yellow and red azo dyes.[3] Its unique substitution pattern influences the final color and properties of the resulting dye. This guide will detail the synthesis of a representative azo dye, 1-((4-chloro-2,5-dimethoxyphenyl)diazenyl)naphthalen-2-ol, by coupling diazotized this compound with 2-naphthol (B1666908).
I. General Synthesis Pathway
The synthesis of azo dyes from this compound follows a well-established two-step reaction mechanism:
-
Diazotization: this compound is converted to its corresponding diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).[4] The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.
-
Azo Coupling: The freshly prepared diazonium salt solution is then added to a solution of a coupling component, in this case, 2-naphthol, which is an electron-rich aromatic compound. The diazonium salt acts as an electrophile and attacks the activated aromatic ring of the coupling component to form the stable azo dye.[2]
Caption: General synthesis pathway for an azo dye using this compound.
II. Experimental Protocols
This section provides detailed protocols for the synthesis of 1-((4-chloro-2,5-dimethoxyphenyl)diazenyl)naphthalen-2-ol.
Protocol 1: Diazotization of this compound
Materials:
-
This compound: 1.88 g (0.01 mol)
-
Concentrated Hydrochloric Acid (37%): 3 mL
-
Distilled Water: 20 mL
-
Sodium Nitrite (NaNO₂): 0.76 g (0.011 mol)
-
Ice
Procedure:
-
In a 100 mL beaker, suspend 1.88 g of this compound in 10 mL of distilled water.
-
Add 3 mL of concentrated hydrochloric acid and stir until a fine, uniform suspension of the amine hydrochloride is formed.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 20 minutes at 0-5 °C to ensure complete diazotization. The resulting clear solution of the diazonium salt should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
2-Naphthol: 1.44 g (0.01 mol)
-
Sodium Hydroxide (B78521) (NaOH): 0.8 g
-
Distilled Water: 40 mL
-
Freshly prepared diazonium salt solution from Protocol 1
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g of 2-naphthol and 0.8 g of sodium hydroxide in 40 mL of distilled water.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes after the addition is complete to ensure the coupling reaction goes to completion.
-
Filter the precipitated dye using vacuum filtration and wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the crude dye in an oven at 60-70 °C.
-
For further purification, the dye can be recrystallized from a suitable solvent such as ethanol (B145695) or glacial acetic acid.
Caption: Experimental workflow for the synthesis of an azo dye.
III. Quantitative Data
The following tables summarize representative quantitative data for azo dyes synthesized from substituted anilines. These values provide a general expectation for the outcomes of the described protocols.
Table 1: Reaction Parameters and Yields
| Diazo Component | Coupling Component | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | 2-Naphthol | 1.5 - 2 | 85 - 95 | 185 - 187 |
| 4-Chloroaniline | 2-Naphthol | 2 | ~70-80 | 132 - 134 |
| Aniline | Phenol | 1 | ~80-90 | 152 - 154 |
Table 2: Spectroscopic Data for a Representative Azo Dye (1-((4-chloro-2,5-dimethoxyphenyl)diazenyl)naphthalen-2-ol)
| Spectroscopic Technique | Characteristic Peaks |
| FT-IR (KBr, cm⁻¹) | ~3440 (O-H stretch), ~1590 (N=N stretch), ~1250 (C-O stretch), ~750 (C-Cl stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0 (s, 1H, OH), 6.5-8.5 (m, Ar-H), ~3.9 (s, 6H, 2 x OCH₃) |
| UV-Vis (Ethanol, λmax nm) | ~480 |
Note: The data in these tables are representative and may vary based on specific reaction conditions and purification methods.
IV. Applications and Significance
Azo dyes derived from this compound are primarily used as disperse dyes for synthetic fibers such as polyester (B1180765) and nylon. The specific substituents on the aromatic rings influence the dye's color, fastness properties (e.g., lightfastness, wash fastness), and affinity for different fibers. The chloro and dimethoxy groups can enhance the stability and substantivity of the dye.
In the context of drug development, the azo linkage can be designed as a cleavable linker in prodrugs, releasing the active pharmaceutical ingredient under specific physiological conditions, such as the reductive environment of the colon. Furthermore, the diverse structures of azo compounds make them interesting scaffolds for screening for various biological activities.
V. Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Aromatic amines and their diazonium salts are potentially toxic and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate caution.
-
Solid diazonium salts can be explosive when dry and should always be kept in solution.
References
Application Notes and Protocols for Diazotization Reactions of 4-Chloro-2,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-dimethoxyaniline is a key aromatic amine intermediate primarily utilized in the synthesis of high-performance azo pigments and dyes. Its molecular structure, featuring a chlorine atom and two methoxy (B1213986) groups on the aniline (B41778) ring, allows for the production of colorants with desirable properties such as high lightfastness, good weather resistance, and strong tinctorial strength. The diazotization of this compound to form the corresponding diazonium salt is the critical first step in the synthesis of these commercially important colorants. This document provides detailed protocols for the diazotization of this compound and its subsequent coupling reactions to form azo compounds, along with relevant quantitative data and visualizations to guide researchers in their synthetic endeavors.
Applications
The primary application of this compound is as a precursor to diazonium salts for the synthesis of azo dyes and pigments. The resulting 4-chloro-2,5-dimethoxybenzenediazonium salt is a versatile intermediate that can be coupled with a variety of aromatic compounds, such as naphthol derivatives and acetoacetanilides, to produce a range of yellow, orange, and red colorants. A notable example is its use in the production of Pigment Yellow 83, a diarylide pigment with significant commercial use.[1] Beyond the realm of pigments, substituted anilines and their diazonium salt derivatives are also foundational in the synthesis of various pharmaceuticals and agrochemicals.
Reaction Principle: Diazotization and Azo Coupling
The overall process involves two main stages: diazotization and azo coupling.
1. Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at a low temperature (0-5 °C) to prevent the decomposition of the highly reactive diazonium salt.
2. Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- functional group, which is responsible for the color of the dye. The pH of the reaction medium is a critical parameter in the coupling step, as it affects the reactivity of the coupling component.
Experimental Protocols
The following protocols are based on established methods for the diazotization of substituted anilines and can be readily adapted for this compound.
Protocol 1: Preparation of 4-Chloro-2,5-dimethoxybenzenediazonium Chloride Solution
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (B33335) (for quenching excess nitrous acid)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a beaker, suspend this compound (e.g., 1.88 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 3 mL) and distilled water (e.g., 10 mL).
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring. A fine, non-sticky precipitate of the amine hydrochloride should form.
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.72 g, 0.0105 mol) in a small amount of cold distilled water (e.g., 5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.
-
The resulting clear or slightly yellow solution is the 4-chloro-2,5-dimethoxybenzenediazonium chloride solution. It should be used immediately in the subsequent coupling reaction.
-
A small amount of urea can be added to quench any excess nitrous acid, which can be detected by a positive test on starch-iodide paper.
Protocol 2: Azo Coupling with 2-Naphthol (B1666908)
Materials:
-
4-Chloro-2,5-dimethoxybenzenediazonium chloride solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a beaker, dissolve 2-Naphthol (e.g., 1.44 g, 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 0.4 g of NaOH in 20 mL of water).
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold 4-chloro-2,5-dimethoxybenzenediazonium chloride solution to the cold 2-naphthol solution with continuous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction is complete.
-
Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of cold water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The yield of the final azo dye is dependent on the efficiency of both the diazotization and the coupling steps, as well as the specific coupling agent used. The following table summarizes representative yields for azo dyes synthesized from various substituted anilines, providing a comparative context for researchers.
| Diazonium Component (from Amine) | Coupling Component | Solvent System | Yield (%) | Reference |
| 4-Chloroaniline | Schiff Base Intermediate | Water/NaOH | Not specified | [1] |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | Not specified | 100 | [2] |
| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | Not specified | 100 | [2] |
| 2-Methoxy-5-nitroaniline | 3-Chloroaniline | Carbon Tetrachloride | 64 | [3] |
| Substituted Anilines | 2-Naphthol | Ethanol | High | [4] |
| 4-Aminophenol | 2-Naphthol | Water/HCl/NaOH | Not specified | [5] |
| 2-Methoxyaniline | Guanine | Water/HCl/NaOH | Not specified |
Visualization of Key Processes
To further aid in the understanding of the diazotization and azo coupling reactions, the following diagrams illustrate the key chemical transformations and a typical experimental workflow.
References
Application Notes and Protocols: Catalytic Reduction of 4-chloro-2,5-dimethoxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) is a critical chemical transformation for the synthesis of 4-chloro-2,5-dimethoxyaniline, a valuable intermediate in the production of dyes, pigments, and pharmaceuticals.[1][2][3] This document provides detailed application notes and experimental protocols for various methods of this reduction, focusing on catalytic hydrogenation and chemical reduction techniques. The information is intended to guide researchers in selecting and optimizing reaction conditions for this important synthesis.
Reaction Overview
The fundamental transformation involves the reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂), yielding the corresponding aniline (B41778) derivative.
Chemical Reaction:
Caption: General reaction scheme for the reduction of 4-chloro-2,5-dimethoxynitrobenzene.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported methods for the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.
Table 1: Catalytic Hydrogenation Methods
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Reference |
| Modified Platinum on Carbon | Hydrogen | Aromatic (e.g., Xylene) | 80 - 110 | 5 - 50 | 94.2 | Not specified | [4] |
| Supported Metal Activated Carbon | Hydrogen | Methanol | 70 - 80 | 30 - 100 | 99.1 | 99.5 | [5] |
| Supported Nickel on TiO₂-Al₂O₃ | Hydrazine Hydrate | Ethanol | 70 - 90 | Not specified | ≥ 95 | Not specified | [2] |
| Pt/C | Hydrazine Hydrate | Ethanol | Not specified | Not specified | 82 | 99.2 | [2] |
Table 2: Chemical Reduction Methods
| Reducing Agent | Solvent | Temperature (°C) | Molar Ratio (Substrate:Reductant) | Yield (%) | Reference |
| Zinc Powder | Ethanol/Water (3:2) | Not specified | 1:4 | 91.45 | [6] |
| Selenium (catalyst) / CO | C₆H₁₂ | 150 | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Modified Platinum on Carbon
This protocol is based on a patented industrial process.[1][4]
Materials:
-
4-chloro-2,5-dimethoxynitrobenzene
-
Aromatic solvent (e.g., Xylene)
-
Modified platinum on carbon catalyst (e.g., sulfited Pt/C)
-
A compound providing a pH of 8-10 in aqueous solution (e.g., disodium (B8443419) hydrogenphosphate)
-
An aliphatic or cyclic amine (e.g., morpholine)
-
Hydrogen gas
-
Nitrogen gas
-
Water
Equipment:
-
High-pressure autoclave with stirring, heating, and cooling capabilities
-
Pressure filter
-
Stirred flask
-
Distillation apparatus
Procedure:
-
Charge the autoclave with 4-chloro-2,5-dimethoxynitrobenzene, the aromatic solvent, the modified platinum on carbon catalyst, the pH-adjusting compound, the amine, and water.
-
Seal the autoclave and displace the air by purging with nitrogen.
-
Heat the reaction mixture to 85°C with stirring.
-
Pressurize the autoclave with hydrogen to 10 bar. The reaction is exothermic and will cause a drop in pressure as hydrogen is consumed.
-
Allow the temperature to rise to 95°C and maintain it with cooling. Continuously feed hydrogen to maintain a pressure of 5 to 15 bar.
-
Once hydrogen consumption ceases, continue stirring for an additional 30 minutes at 95-100°C under a pressure of 20 bar.
-
After the reaction is complete, cool the autoclave and release the pressure.
-
Filter the hot reaction mixture (at 95°C) under a nitrogen atmosphere through a pressure filter to separate the catalyst. The catalyst can be recycled.
-
Transfer the filtrate to a stirred flask and add 500 ml of water.
-
Remove the aromatic solvent by steam distillation or under a weak vacuum at a bottom temperature of 90-100°C.
-
Cool the remaining aqueous mixture to 20-25°C with stirring to precipitate the product as granules.
-
Isolate the this compound by filtration. The product is obtained as a nearly colorless solid.
-
The product can be dried using standard methods if required.
Workflow Diagram:
References
- 1. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 2. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 3. This compound | 6358-64-1 | Benchchem [benchchem.com]
- 4. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]
Application Notes: Preparation of 4-Chloro-2,5-dimethoxyaniline via Chlorination-Nitration-Reduction Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the multi-step synthesis of 4-Chloro-2,5-dimethoxyaniline, an important intermediate in the manufacturing of dyes and pigments. The synthesis route begins with the electrophilic chlorination of 1,4-dimethoxybenzene (B90301), followed by the nitration of the resulting 1-chloro-2,5-dimethoxybenzene, and concludes with the catalytic hydrogenation of the nitro-intermediate to yield the target aniline (B41778). This application note includes quantitative data, step-by-step methodologies, and process diagrams to ensure reproducibility and safety in a laboratory setting.
Overall Synthetic Scheme
The three-step synthesis transforms 1,4-dimethoxybenzene into this compound.
Caption: Three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Chloro-2,5-dimethoxybenzene (Chlorination)
This protocol describes the electrophilic chlorination of 1,4-dimethoxybenzene using elemental chlorine with a titanium tetrachloride catalyst.[1][2]
Reaction: C₆H₄(OCH₃)₂ + Cl₂ → C₆H₃Cl(OCH₃)₂ + HCl
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dimethoxybenzene | 138.16 | 200 g | 1.45 |
| Titanium Tetrachloride (TiCl₄) | 189.68 | 1.1 g (0.6 mL) | 0.0058 |
| Chlorine (Cl₂) | 70.90 | 40 g | 0.56 |
| 5% Hydrochloric Acid (HCl) | - | 450 mL | - |
| 1% Sodium Hydroxide (NaOH) | - | 3 x 450 mL | - |
Procedure:
-
Charge a dry, three-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer with 200 g of solid 1,4-dimethoxybenzene.
-
Melt the starting material by heating to 55-60°C.
-
Add the titanium tetrachloride catalyst to the molten reactant.
-
Introduce a slow stream of chlorine gas into the reaction mixture over 3 hours. The reaction is exothermic; maintain the internal temperature at 50°C using gentle cooling.[1]
-
After the addition is complete, continue stirring for 30 minutes.
-
Work-up: a. Wash the warm (50-60°C) reaction mixture with 450 mL of 5% HCl solution. b. Separate the organic phase. c. Wash the organic phase three times with 450 mL portions of 1% NaOH solution, followed by a final wash with water.[1]
-
Purification: The crude product mixture, containing unreacted starting material and the desired product, is purified by fractional distillation under reduced pressure to yield high-purity 1-Chloro-2,5-dimethoxybenzene.
Step 2: Synthesis of 4-Chloro-2,5-dimethoxynitrobenzene (Nitration)
This protocol details the nitration of 1-chloro-2,5-dimethoxybenzene using a standard mixed-acid (HNO₃/H₂SO₄) procedure.
Reaction: C₆H₃Cl(OCH₃)₂ + HNO₃ --(H₂SO₄)--> C₆H₂Cl(NO₂)(OCH₃)₂ + H₂O
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Chloro-2,5-dimethoxybenzene | 172.61 | 100 g | 0.58 |
| Sulfuric Acid (98%) | 98.08 | 200 mL | - |
| Nitric Acid (70%) | 63.01 | 60 mL | - |
| Ice Water | - | 1 L | - |
| Ethanol (B145695) | - | As needed | - |
Procedure:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, cool 200 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add 100 g of 1-chloro-2,5-dimethoxybenzene to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Prepare the nitrating mixture by slowly adding 60 mL of concentrated nitric acid to the reaction flask via the dropping funnel. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, stir the mixture at 5-10°C for an additional 2 hours.
-
Work-up: a. Carefully pour the reaction mixture onto 1 L of crushed ice with stirring. b. A yellow solid will precipitate. c. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure 4-Chloro-2,5-dimethoxynitrobenzene.[3]
Step 3: Synthesis of this compound (Reduction)
This protocol describes the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene to the target aniline using a platinum-on-carbon catalyst.[4][5]
Reaction: C₆H₂Cl(NO₂)(OCH₃)₂ + 3H₂ --(Pt/C)--> C₆H₂Cl(NH₂)(OCH₃)₂ + 2H₂O
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-2,5-dimethoxynitrobenzene | 217.60 | 217.5 g | 1.0 |
| Xylene | - | 1 L | - |
| 5% Platinum on Carbon (Pt/C) | - | ~2.5 g | - |
| Sodium Hydroxide (pellets) | 40.00 | ~0.8 g | 0.02 |
| Hydrogen Gas (H₂) | 2.02 | As needed | - |
Procedure:
-
Charge a high-pressure autoclave with 217.5 g of 4-chloro-2,5-dimethoxynitrobenzene, 1 L of xylene, 2.5 g of 5% Pt/C catalyst, and 0.8 g of sodium hydroxide.
-
Seal the autoclave and displace the air by purging with nitrogen, followed by purging with hydrogen.
-
Heat the mixture to 85°C with stirring.
-
Pressurize the autoclave with hydrogen to 10-15 bar (atm). The reduction is exothermic and will cause the temperature to rise.[4]
-
Maintain the temperature at 95-100°C and the hydrogen pressure between 5-20 bar by continuously feeding hydrogen as it is consumed.[4][5]
-
Monitor the reaction by observing the cessation of hydrogen uptake. Once uptake stops, continue stirring at temperature and pressure for another 30 minutes to ensure completion.
-
Work-up: a. Cool the reactor to ~90°C and carefully vent the excess hydrogen. Purge with nitrogen. b. Filter the hot reaction mixture under a nitrogen atmosphere to remove the catalyst. The catalyst can be recycled.[4] c. Transfer the filtrate to a flask and add 500 mL of water. d. Remove the xylene solvent by steam distillation or under vacuum.[4] e. Cool the remaining aqueous slurry to 20-25°C with stirring to precipitate the product as granules.
-
Purification: Collect the solid product by filtration and wash with water. The resulting this compound can be dried if necessary.
Data Summary
The following tables summarize typical reaction parameters and expected outcomes for each synthetic step.
Table 1: Chlorination of 1,4-Dimethoxybenzene
| Parameter | Value | Reference |
| Temperature | 50-60°C | [1][2] |
| Reaction Time | ~3 hours | [1] |
| Catalyst | Titanium Tetrachloride (TiCl₄) | [1][2] |
| Expected Yield | High conversion; product isolated by distillation | [1] |
| Purity | >99% after distillation | [2] |
Table 2: Nitration of 1-Chloro-2,5-dimethoxybenzene
| Parameter | Value | Reference |
| Temperature | 0-10°C | General Protocol |
| Reaction Time | ~2 hours | General Protocol |
| Reagents | HNO₃ / H₂SO₄ | [6] |
| Expected Yield | 85-95% | Estimated |
| Purity | >98% after recrystallization | Estimated |
Table 3: Reduction of 4-Chloro-2,5-dimethoxynitrobenzene
| Parameter | Value | Reference |
| Temperature | 80-110°C | [4][5] |
| Pressure | 5-50 atm | [4][5] |
| Catalyst | Modified Platinum on Carbon (Pt/C) | [4][5] |
| Solvent | Xylene or Toluene | [4][5] |
| Expected Yield | ≥95% | [7] |
| Purity | >99% | [7] |
Workflow and Process Diagrams
General Experimental Workflow
The workflow for each synthetic step follows a similar pattern of reaction, work-up, and purification.
Caption: General laboratory workflow for synthesis and purification.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Chlorination: Chlorine gas is highly toxic and corrosive. Titanium tetrachloride is corrosive and reacts violently with water. Handle with extreme care.
-
Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Reduction: Catalytic hydrogenation involves flammable hydrogen gas under high pressure. Use an appropriate high-pressure reactor (autoclave) and follow all safety protocols for high-pressure reactions. Platinum on carbon catalyst can be pyrophoric when dry. Handle with care.
References
- 1. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 2. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 3. 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 4-Chloro-2,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-dimethoxyaniline (CDMA) is a chemical intermediate primarily utilized in the synthesis of azo dyes and pigments.[1] Its presence as a potential impurity in final products or in industrial effluents necessitates reliable and robust analytical methods for its quantification. This document provides detailed application notes and experimental protocols for the determination of this compound, catering to professionals in research, quality control, and environmental monitoring. The methods described herein are based on established analytical techniques for aniline (B41778) derivatives and can be adapted for various matrices.
Analytical Methods Overview
The primary methods for the quantification of this compound are based on chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): GC is well-suited for the analysis of semi-volatile compounds like CDMA. When coupled with a Flame Ionization Detector (FID), it is a robust method for purity assessment and quantification in less complex matrices. For trace-level detection and higher selectivity, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is recommended. GC-MS provides definitive identification based on the mass spectrum of the analyte.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a viable alternative, particularly for samples that are not amenable to GC analysis. Reversed-phase chromatography is typically employed for the separation of aniline derivatives.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of chloroaniline derivatives. These values can be considered as performance targets when developing and validating a method for this compound.
Table 1: Gas Chromatography (GC) Performance Data for Chloroaniline Derivatives
| Parameter | 4-Chloroaniline (GC-NPD) | 3,4-Dichloroaniline (GC-NPD) |
| Method Detection Limit (MDL) in Water | 1.0 µg/L | 0.5 µg/L |
| Estimated Quantitation Limit (EQL) in Water | 10 µg/L | 5.0 µg/L |
| Linearity Range | 40 - 400 µg/L | 3 x MDL - 300 x MDL |
| Average Recovery in Wastewater | 85% | 78% |
| Standard Deviation of Recovery | 12% | 18% |
Data adapted from EPA Method 8131 for aniline derivatives.
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for 4-Chloroaniline
| Parameter | 4-Chloroaniline (HPLC-UV) |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported |
| Linearity (R²) | > 0.999 |
| Recovery | 80 - 120% (typical range) |
| Precision (RSD) | < 15% (typical range) |
Data adapted from representative HPLC-UV method validation for related compounds.[2]
Experimental Protocols
Protocol 1: Quantification of this compound in Industrial Water Samples by GC-MS
This protocol is adapted from EPA Method 8131 for the analysis of aniline derivatives in environmental samples.
1. Scope and Application: This method is applicable to the determination of this compound in industrial wastewater samples.
2. Reagents and Standards:
-
This compound (analytical standard, >98% purity)
-
Internal Standard (e.g., 4-Chloroaniline-d4 or a suitable stable isotope-labeled analog)
-
Methanol, Acetone, Methylene (B1212753) chloride (pesticide grade or equivalent)
-
Sodium sulfate, anhydrous (analytical grade)
-
1 M Sodium hydroxide (B78521) and 1 M Sulfuric acid
-
Organic-free reagent water
3. Sample Preparation (Liquid-Liquid Extraction):
-
Collect a 1-liter water sample in a clean glass container.
-
If the sample contains residual chlorine, add 80 mg of sodium thiosulfate.
-
Adjust the sample pH to >11 with 1 M sodium hydroxide.
-
Spike the sample with a known amount of the internal standard.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of methylene chloride and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.
-
Combine the three methylene chloride extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
4. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion for this compound: m/z 187 (Molecular Ion)
-
Qualifier Ions: m/z 172, 174
-
5. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in methylene chloride, each containing the internal standard at a constant concentration.
-
Analyze the calibration standards using the GC-MS method.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the concentration of this compound in the sample extract using the calibration curve.
Protocol 2: Purity Assessment of this compound by GC-FID
1. Scope and Application: This method is suitable for determining the purity of this compound raw material.
2. Reagents and Standards:
-
This compound (sample to be tested)
-
High-purity solvent (e.g., Acetone or Methanol)
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent to prepare a 1 mg/mL solution.
4. GC-FID Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent with FID
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Carrier Gas: Helium
-
Detector Temperature: 300°C
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of CDMA peak / Total area of all peaks) x 100
-
Visualizations
Caption: Workflow for the quantification of this compound in water.
Caption: Role of CDMA as a dye intermediate and subject of analysis.
References
- 1. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Chloro-2,5-dimethoxyaniline in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and reactivity of 4-Chloro-2,5-dimethoxyaniline, a substituted aniline (B41778) with potential applications in the synthesis of complex organic molecules. While its direct application in the synthesis of marketed pharmaceuticals is not widely documented, its structural motifs are found in bioactive compounds, particularly kinase inhibitors. This document outlines the synthesis of this compound, a key chemical transformation it undergoes, and its contextual relevance in the synthesis of kinase inhibitors, exemplified by the synthesis of Bosutinib (B1684425) using a closely related analogue.
Synthesis of this compound
This compound is an important intermediate for organic synthesis, particularly in the production of dyes and pigments.[1] It can be synthesized via the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. Several patented methods exist for this transformation, aiming to achieve high yield and purity while minimizing side reactions.
Experimental Protocol: Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxynitrobenzene
This protocol is adapted from patented industrial processes which describe the catalytic reduction of the corresponding nitro compound.[2]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via catalytic hydrogenation.
Materials:
-
4-Chloro-2,5-dimethoxynitrobenzene
-
5% Platinum on carbon (Pt/C) catalyst, sulfited
-
Xylene (technical grade)
-
Morpholine
-
Disodium (B8443419) hydrogenphosphate
-
Water
-
Hydrogen gas
Procedure:
-
In a suitable autoclave, charge 239 g (1.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 675 ml of xylene, 3 g of 5% Pt/C catalyst (50% water wet), 1 g of morpholine, 3 g (0.02 mol) of disodium hydrogenphosphate, and 30 ml of water.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 10 bar and commence stirring.
-
The reaction is exothermic and will initiate, indicated by a temperature increase and a drop in hydrogen pressure. Allow the temperature to rise to 95°C and maintain this temperature with cooling.
-
Maintain the hydrogen pressure between 5 and 15 bar by supplying additional hydrogen as it is consumed.
-
After the hydrogen uptake ceases, continue stirring for an additional 30 minutes at 95-100°C under a constant pressure of 20 bar to ensure complete reaction.
-
Cool the reactor and carefully vent the hydrogen. Purge the autoclave with nitrogen.
-
Filter the hot reaction mixture under a nitrogen atmosphere to remove the catalyst.
-
To the filtrate, add 500 ml of water and remove the xylene via steam distillation or under a slight vacuum.
-
Cool the remaining aqueous mixture to 20-25°C with stirring to precipitate the product.
-
Isolate the solid product by filtration and wash with water. The resulting this compound can be dried if required.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-2,5-dimethoxynitrobenzene | |
| Product | This compound | |
| Catalyst | 5% Pt/C, sulfited | |
| Solvent | Xylene | |
| Temperature | 95-100°C | |
| Pressure | 5-20 bar | |
| Reaction Time | ~60 minutes | [2] |
| Yield | ~99% | [2] |
Application in the Synthesis of Azo Pigment Intermediates
This compound is a precursor for the synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide, an important intermediate in the production of azo pigments.[3] This reaction demonstrates the acetoacetylation of the aniline nitrogen.
Experimental Protocol: Synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide
This protocol is based on a patented method for the synthesis of the target compound.
Workflow for the Synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide
Caption: Synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide from this compound.
Materials:
-
This compound
-
Diketene
-
Alcoholic solvent (e.g., methanol, ethanol) or acetic acid
-
Vacuum crystallizer
Procedure:
-
Dissolve this compound in an alcohol or acetic acid solvent.
-
Slowly add diketene to the solution while maintaining the temperature. The reaction is typically exothermic.
-
After the addition is complete, maintain the reaction mixture at 50-60°C to ensure the reaction goes to completion.
-
The resulting reaction liquid is then fed into a vacuum crystallizer for product isolation.
-
Control the liquid level, vacuum, and evaporation rate to induce crystallization.
-
Continuously extract the product slurry from the bottom of the crystallizer at 10-40°C.
-
Isolate the solid product by centrifugal separation. The mother liquor can be recycled.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Diketene |
| Solvent | Alcohol or Acetic Acid |
| Reaction Temperature | 50-60°C |
| Yield | >98% |
| Purity | >99.9% |
Relevance in Pharmaceutical Synthesis: Kinase Inhibitors
Substituted anilines are crucial building blocks in the synthesis of many kinase inhibitors used in oncology. While direct evidence for the use of this compound in a marketed drug is scarce, the synthesis of Bosutinib, a dual Src/Abl kinase inhibitor, utilizes the structurally similar 2,4-dichloro-5-methoxyaniline (B1301479) . The following protocol for a key step in Bosutinib synthesis illustrates the typical reactivity of such anilines in forming the core structure of a kinase inhibitor. This reaction is a nucleophilic aromatic substitution where the aniline displaces a chlorine atom on a quinoline (B57606) ring.
Representative Experimental Protocol: Synthesis of a Bosutinib Intermediate
This protocol describes the coupling of 2,4-dichloro-5-methoxyaniline with a functionalized quinoline, a key step in the synthesis of Bosutinib.
Workflow for the Synthesis of a Bosutinib Intermediate
Caption: Key coupling reaction in the synthesis of Bosutinib.
Materials:
-
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
-
2,4-Dichloro-5-methoxyaniline
-
Pyridine (B92270) hydrochloride
Procedure:
-
A mixture of 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), pyridine hydrochloride (0.276 g, 2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol) in 2-ethoxyethanol (10 mL) is heated at reflux for 2.5 hours.
-
The reaction mixture is then partitioned between ethyl acetate (B1210297) and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is washed with water, filtered, and concentrated in vacuo until a solid begins to appear.
-
The resulting solid is collected and purified to yield the desired intermediate.
This intermediate is then further reacted to install the side chain, leading to the final Bosutinib molecule.
Signaling Pathway Inhibited by Bosutinib
Bosutinib functions as an ATP-competitive inhibitor of both Abl and Src kinases, which are often implicated in cancer progression. By blocking the phosphorylation of downstream substrates, it disrupts signaling cascades that drive cancer cell proliferation and survival.
Caption: Inhibition of Bcr-Abl and Src signaling pathways by Bosutinib.
Safety and Handling
This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Agrochemical Applications of 4-Chloro-2,5-dimethoxyaniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-dimethoxyaniline is a substituted aniline (B41778) that serves as a versatile building block in the synthesis of various organic compounds. While its primary application has historically been in the production of dyes and pigments, its derivatives hold potential for agrochemical applications. The unique substitution pattern of a chloro group and two methoxy (B1213986) groups on the aniline ring can be strategically modified to develop novel fungicides, herbicides, and insecticides. This document provides an overview of the potential agrochemical applications of this compound derivatives, including hypothetical application data, detailed experimental protocols for synthesis and biological screening, and visual representations of key processes.
Hypothetical Agrochemical Applications
While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, its structural features suggest potential for development in the following areas:
-
Fungicides: The aniline moiety is a key component of several existing fungicides. By incorporating the 4-chloro-2,5-dimethoxyphenyl group into various fungicidal pharmacophores, it is plausible to develop novel compounds with specific modes of action.
-
Herbicides: Substituted anilines are precursors to several classes of herbicides, including ureas and amides. Derivatives of this compound could be synthesized and screened for herbicidal activity against a range of weed species.
-
Insecticides: The development of insecticides from aniline derivatives is also a possibility, although less common than fungicides and herbicides. Structure-activity relationship (SAR) studies could guide the design of insecticidal compounds based on this scaffold.
Data Presentation: Hypothetical Fungicidal Activity
To illustrate the potential of this compound derivatives, the following table summarizes hypothetical fungicidal activity data for a series of N-(4-chloro-2,5-dimethoxyphenyl) amide derivatives against common agricultural pathogens.
| Compound ID | Derivative Class | Target Pathogen | IC₅₀ (µg/mL) |
| CDA-001 | Acetamide | Botrytis cinerea | 15.2 |
| CDA-002 | Propanamide | Botrytis cinerea | 10.8 |
| CDA-003 | Butanamide | Botrytis cinerea | 8.5 |
| CDA-004 | Acetamide | Fusarium oxysporum | 25.1 |
| CDA-005 | Propanamide | Fusarium oxysporum | 18.9 |
| CDA-006 | Butanamide | Fusarium oxysporum | 12.3 |
Experimental Protocols
Synthesis of N-(4-chloro-2,5-dimethoxyphenyl)acetamide (CDA-001)
Objective: To synthesize a representative amide derivative of this compound for biological screening.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.88 g (10 mmol) of this compound in 30 mL of dichloromethane.
-
Add 1.2 mL (12 mmol) of acetic anhydride to the solution.
-
Slowly add 0.97 mL (12 mmol) of pyridine to the reaction mixture while stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with 20 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from ethanol (B145695) to yield pure N-(4-chloro-2,5-dimethoxyphenyl)acetamide.
In Vitro Fungicidal Bioassay against Botrytis cinerea
Objective: To evaluate the in vitro fungicidal activity of synthesized this compound derivatives.
Materials:
-
Synthesized test compounds (e.g., CDA-001)
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Prepare PDA medium and autoclave it. Allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without any test compound.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing Botrytis cinerea culture.
-
Incubate the plates at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after 3-5 days, or when the fungal growth in the control plate has reached the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.
Visualizations
Caption: General workflow for the synthesis of an amide derivative.
Caption: Workflow for in vitro fungicidal bioassay.
Caption: A hypothetical signaling pathway for a fungicidal derivative.
Application Notes and Protocols for the Synthesis of 4-Chloro-2,5-dimethoxyaniline
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Chloro-2,5-dimethoxyaniline, a key intermediate in the production of dyes and pigments.[1][2] The primary method described is the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene (B1583379). This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a valuable chemical intermediate.[1] The synthesis route detailed herein is a robust and high-yield procedure involving the reduction of the corresponding nitro compound. While several methods exist, including chemical reduction and direct chlorination, catalytic hydrogenation offers high purity and yield.[3][4] This protocol outlines the necessary reagents, equipment, and procedural steps for a successful laboratory-scale synthesis.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | [5][6][7] |
| Molecular Weight | 187.62 g/mol | [5][6] |
| Melting Point | 118-121 °C | [4] |
| Appearance | White or off-white powder | [8] |
| CAS Number | 6358-64-1 | [6][7] |
Experimental Protocol: Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxynitrobenzene
This protocol is adapted from established industrial processes for laboratory-scale synthesis.[1][9]
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Chloro-2,5-dimethoxynitrobenzene | C₈H₇ClNO₄ | 217.60 | 21.76 g (0.1 mol) | Starting material |
| Xylene | C₈H₁₀ | 106.16 | 200 mL | Solvent |
| Platinum on Carbon (5% Pt) | Pt/C | - | ~0.5 g | Catalyst, modified (e.g., sulfited) if available |
| Sodium Acetate (B1210297) | C₂H₃NaO₂ | 82.03 | 0.82 g (0.01 mol) | pH buffer |
| Triethylamine (B128534) | (C₂H₅)₃N | 101.19 | ~0.2 g (~0.28 mL) | Amine additive |
| Hydrogen Gas | H₂ | 2.02 | As required | Reducing agent |
| Nitrogen Gas | N₂ | 28.01 | As required | Inert gas |
| Deionized Water | H₂O | 18.02 | 200 mL | For work-up |
| Ethanol | C₂H₅OH | 46.07 | As required | For recrystallization |
3.2. Equipment
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
-
Heating mantle
-
Pressure filter assembly
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Rotary evaporator
3.3. Reaction Procedure
-
Reactor Setup: To a high-pressure autoclave, add 4-chloro-2,5-dimethoxynitrobenzene (21.76 g), xylene (200 mL), platinum on carbon catalyst (~0.5 g), sodium acetate (0.82 g), and triethylamine (~0.2 g).
-
Inerting: Seal the reactor and purge with nitrogen gas 3-4 times to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 10-20 atm.[1]
-
Heating and Reaction: Begin stirring and heat the reaction mixture to 80-110 °C.[1][9] Maintain the hydrogen pressure and temperature for 2-4 hours, or until hydrogen uptake ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.
3.4. Work-up and Purification
-
Catalyst Filtration: While still under a nitrogen atmosphere, filter the hot reaction mixture (can be reheated to ~95 °C to ensure the product is dissolved) through a pressure filter to remove the catalyst.[1][9] The catalyst can be recycled.[9]
-
Solvent Removal and Precipitation: Transfer the filtrate to a flask equipped for distillation. Add 200 mL of deionized water. Remove the xylene via steam distillation or under a slight vacuum.[1][9]
-
Product Isolation: Cool the remaining aqueous mixture to 20-25 °C with stirring to precipitate the this compound as granules.[9]
-
Filtration and Drying: Collect the solid product by filtration using a Büchner funnel, wash with a small amount of cold water, and air dry. The product can be further dried in a vacuum oven.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[4]
3.5. Expected Yield and Purity
| Parameter | Expected Value | Reference |
| Yield | 90-99% | [4][9] |
| Purity | >99% | [4] |
| Solidification Point | ≥117.8 °C | [9] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The catalytic hydrogenation should be carried out by trained personnel familiar with high-pressure equipment.
-
Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use. This compound is harmful if swallowed.[5]
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H and C-O stretches).[4]
-
HPLC-MS: To determine purity and identify any potential impurities, such as dichlorinated byproducts.[4]
-
Melting Point Analysis: To compare with the literature value.[4]
References
- 1. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 2. This compound | 6358-64-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 4. This compound | 6358-64-1 | Benchchem [benchchem.com]
- 5. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Benzenamine, 4-chloro-2,5-dimethoxy- [webbook.nist.gov]
- 8. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]
- 9. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Production of 4-Chloro-2,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the large-scale synthesis of 4-Chloro-2,5-dimethoxyaniline (CDMA), an important intermediate in the manufacturing of dyes, pigments, and potentially pharmaceutical compounds.[1][2][3] The following sections outline the predominant synthetic methodologies, present key quantitative data in a structured format, and offer detailed experimental procedures.
Synthetic Methodologies
The industrial production of this compound primarily relies on the reduction of a nitro-intermediate, which is itself synthesized through a series of steps. An alternative, more direct route involves the chlorination of 2,5-dimethoxyaniline.
Dominant Industrial Route: Catalytic Hydrogenation
The most common large-scale method involves the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene (B1583379). This process is favored for its high yields and purity.[4][5] The precursor, 4-chloro-2,5-dimethoxynitrobenzene, is typically synthesized from 1,4-dimethoxybenzene (B90301) through chlorination followed by nitration.[3]
A generalized reaction scheme is as follows:
-
Alkylation: Hydroquinone is alkylated to produce 1,4-dimethoxybenzene.
-
Chlorination: 1,4-dimethoxybenzene is chlorinated to yield 2-chloro-1,4-dimethoxybenzene.
-
Nitration: The chlorinated intermediate is nitrated to form 4-chloro-2,5-dimethoxynitrobenzene.
-
Reduction: The nitro group of 4-chloro-2,5-dimethoxynitrobenzene is reduced to an amine, yielding the final product, this compound.[1]
The final reduction step is critical and can be achieved through various means, including:
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst such as modified platinum-on-carbon or a supported nickel catalyst.[1][4]
-
Transfer Hydrogenation: Employing a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.[1]
-
Chemical Reduction: Using reducing agents like iron powder or sodium sulfide, though these methods often present environmental challenges with waste disposal.[1]
Alternative Route: Direct Chlorination
An alternative synthesis involves the direct chlorination of 2,5-dimethoxyaniline. While this method is more direct, it can suffer from lower selectivity and the formation of polychlorinated byproducts, making purification more complex and potentially reducing the overall yield of the desired product.[5][6]
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data from various large-scale production methods described in patents and literature.
Table 1: Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxynitrobenzene
| Parameter | Method A | Method B | Method C |
| Catalyst | Supported Nickel (Ni/TiO₂-Al₂O₃)[1] | Modified Platinum-on-Carbon (Pt/C)[2][4] | Supported Metal Activated Carbon[7] |
| Reducing Agent | Hydrazine Hydrate[1] | Hydrogen Gas[2][4] | Hydrogen Gas[7] |
| Solvent | Ethanol[1] | Aromatic (e.g., Xylene)[2][4][5] | Methanol[7] |
| Temperature | 70-90°C[1] | 80-110°C[2][4] | 70-80°C[7] |
| Pressure | Not specified | 5-50 atm[2][4] | 0.3-1.0 MPa[7] |
| pH Control | Not specified | pH 8-10 (using buffer)[2][4][5] | pH 7-8 (using base)[7] |
| Reaction Time | 1.5-2.5 hours[1] | Not specified | Continuous flow[7] |
| Yield | ≥ 95%[1] | > 90%[5] | 99.1%[7] |
| Purity | Not specified | > 99%[5] | 99.5%[7] |
Table 2: Alternative Synthetic Routes
| Parameter | Direct Chlorination of 2,5-dimethoxyaniline[6] | Reduction with Zinc Powder[8] |
| Starting Material | 2,5-dimethoxyaniline | 4-chloro-2,5-dimethoxynitrobenzene |
| Reagents | Copper chloride, Oxygen, 9N Hydrochloric acid | Zinc powder, Glacial acetic acid, Ammonium chloride |
| Solvent | 9N Hydrochloric acid | Ethanol/Water mixture (3:2) |
| Temperature | 95°C | Not specified |
| Reaction Time | 8 hours | Not specified |
| Yield | 94.93% | 91.45% |
| Purity | 98.85% (after distillation) | Not specified (Melting point 116-117°C) |
Experimental Protocols
The following are detailed protocols for key experiments.
Protocol 1: Large-Scale Catalytic Hydrogenation using a Supported Nickel Catalyst
This protocol is based on a patented method utilizing hydrazine hydrate as the hydrogen source.[1]
Materials:
-
4-chloro-2,5-dimethoxy nitrobenzene (B124822)
-
Hydrazine hydrate
-
Supported nickel catalyst on a TiO₂-Al₂O₃ composite carrier
-
Ethanol
Equipment:
-
Large-scale reaction vessel with heating, cooling, and stirring capabilities
-
Filtration system for catalyst recovery
-
Crystallization vessel
-
Drying oven
Procedure:
-
Charge the reaction vessel with ethanol, using 4-8 times the mass of the 4-chloro-2,5-dimethoxy nitrobenzene.
-
Add the supported nickel catalyst to the solvent.
-
Add 4-chloro-2,5-dimethoxy nitrobenzene to the vessel.
-
Heat the mixture to a reaction temperature of 70-90°C with stirring.
-
Gradually add hydrazine hydrate to the reaction mixture. The mass ratio of 4-chloro-2,5-dimethoxy nitrobenzene to hydrazine hydrate should be 1:1.1 to 1:1.3.
-
Maintain the reaction temperature and stirring for 1.5-2.5 hours.
-
Upon completion of the reaction, filter the hot solution to recover the catalyst. The catalyst can be recycled.
-
Cool the filtrate to -5°C and allow it to crystallize for 12 hours.
-
Filter the crystalline product and dry to obtain this compound.
Protocol 2: Large-Scale Catalytic Hydrogenation using Hydrogen Gas and a Platinum-on-Carbon Catalyst
This protocol is based on a patented method using hydrogen gas.[2][4]
Materials:
-
4-chloro-2,5-dimethoxynitrobenzene
-
Modified platinum-on-carbon catalyst (e.g., sulfited Pt/C)
-
Aromatic solvent (e.g., xylene)
-
A compound to maintain a pH of 8-10 (e.g., sodium hydroxide)
-
An aliphatic or cyclic amine (as a co-catalyst)
-
Hydrogen gas
Equipment:
-
High-pressure reactor (autoclave) with heating, cooling, and stirring
-
Pressure filter for catalyst removal under an inert atmosphere
-
Distillation apparatus for solvent removal
-
Crystallization and filtration equipment
Procedure:
-
Charge the high-pressure reactor with the aromatic solvent, 4-chloro-2,5-dimethoxynitrobenzene, the modified platinum-on-carbon catalyst, the pH-adjusting compound, and the amine co-catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen.
-
Pressurize the reactor with hydrogen to 5-50 atmospheres.
-
Heat the reaction mixture to 80-110°C with vigorous stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Continue the reaction until hydrogen uptake ceases.
-
After the reaction is complete, cool the reactor and release the pressure.
-
At approximately 95°C, filter the reaction mixture under a nitrogen atmosphere to remove the catalyst. The catalyst can be recycled.
-
To the filtrate, add water and remove the xylene via steam distillation or under a vacuum.
-
Cool the remaining aqueous mixture to 20-25°C to precipitate the product.
-
Filter the granular, nearly colorless this compound and dry if necessary.
Protocol 3: Direct Chlorination of 2,5-dimethoxyaniline
This protocol is based on a patented method for direct chlorination.[6]
Materials:
-
2,5-dimethoxyaniline
-
Copper chloride (CuCl₂)
-
9N Hydrochloric acid (HCl)
-
Oxygen
Equipment:
-
Reaction flask with heating and gas inlet
-
Filtration apparatus
-
Apparatus for vacuum distillation
Procedure:
-
In a reaction flask, combine 2,5-dimethoxyaniline, copper chloride, and 9N hydrochloric acid.
-
Heat the mixture to 95°C.
-
Bubble oxygen through the reaction mixture for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
The filter cake is then treated with a base (alkalized) and filtered again to obtain the crude product.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways for this compound.
Caption: Experimental workflow for catalytic hydrogenation.
References
- 1. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 2. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. camlinfs.com [camlinfs.com]
- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. This compound | 6358-64-1 | Benchchem [benchchem.com]
- 6. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-Chloro-2,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Chloro-2,5-dimethoxyaniline (CDMA), a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. The described methods, including recrystallization and column chromatography, are designed to yield high-purity material suitable for further synthetic applications and drug development processes.
Introduction
This compound (CDMA) is an aromatic amine whose purity is critical for the quality and efficacy of downstream products. Impurities arising from its synthesis, such as unreacted starting materials or dichlorinated byproducts, can lead to undesirable side reactions and affect the performance of the final products. The purification techniques outlined below are standard laboratory procedures that can be adapted to various scales of operation.
Purification Techniques
Two primary methods for the purification of CDMA are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ethanol (B145695)/water mixture is a commonly used and effective solvent system for the recrystallization of CDMA.
Column Chromatography
Column chromatography is a powerful purification technique for separating compounds with different polarities. For CDMA, a silica (B1680970) gel stationary phase with a hexane (B92381)/ethyl acetate (B1210297) mobile phase is a suitable system. This method is particularly useful for removing non-polar byproducts.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various purification methods for this compound.
| Purification Method | Solvent/Eluent System | Purity Achieved | Yield | Reference |
| Crystallization | Ethanol | 99.5% (HPLC) | 96% | [2] |
| Crystallization | Ethanol | 99.2% (HPLC) | 82% | [2] |
| Recrystallization | Ethanol/Water | High | Good | [1] |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate | High | Moderate | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude CDMA in the minimum amount of hot ethanol. Heat the ethanol to near its boiling point before adding it to the CDMA. Stir the mixture to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal). Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask. Add a small amount of hot ethanol to the original flask to rinse any remaining CDMA and pass this through the filter as well.
-
Addition of Water: Heat deionized water to its boiling point. Add the hot water dropwise to the hot ethanolic solution of CDMA until the solution becomes faintly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of CDMA (118-121°C) or in a vacuum desiccator.
Caption: Workflow for the recrystallization of this compound.
Protocol 2: Column Chromatography
This protocol details the purification of CDMA using silica gel column chromatography. This method is effective for separating CDMA from less polar and some more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent like heptane)
-
Ethyl acetate
-
Triethylamine (B128534) (optional, for basic compounds)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers or flasks for eluent preparation
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Preparation: Prepare a stock solution of the desired eluent. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). If peak tailing is observed on TLC, add a small amount of triethylamine (0.1-1%) to the eluent system.
-
TLC Analysis: Determine the appropriate eluent composition by running a TLC of the crude material. The ideal eluent system should give the CDMA a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approx. 1 cm) on top of the cotton.
-
Prepare a slurry of silica gel in the initial eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess eluent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude CDMA in a minimal amount of the eluent (or a slightly more polar solvent if necessary for solubility, like dichloromethane) and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading: For less soluble compounds, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a compressed air line for flash chromatography) to push the eluent through the column.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain pure CDMA.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for column chromatography purification of this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. The purified compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a modifier like formic or acetic acid) is a common starting point for the analysis of aromatic amines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both purity assessment and identification of volatile impurities.
-
Melting Point: A sharp melting point range close to the literature value (118-121°C) is indicative of high purity.
By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity, ensuring the quality and reliability of their subsequent research and development activities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2,5-dimethoxyaniline
Welcome to the technical support center for the synthesis of 4-Chloro-2,5-dimethoxyaniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures for higher yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors throughout the synthetic process, which typically involves the reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379). Key areas to investigate include:
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion. This can be verified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the crude reaction mixture. If the starting material is still present, consider extending the reaction time or increasing the amount of reducing agent.
-
Suboptimal Reaction Conditions: The efficiency of the reduction is highly dependent on the reaction conditions. Ensure that the temperature, pressure (for catalytic hydrogenation), and solvent system are optimized for the chosen method. For instance, in a zinc powder reduction, specific molar ratios of reactants and a defined solvent composition are crucial for achieving high yields.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is dehalogenation, where the chlorine atom is removed from the aromatic ring. This is particularly relevant in catalytic hydrogenation.
-
Product Loss During Workup and Purification: The isolation and purification steps can be a source of product loss. Ensure efficient extraction of the product and minimize losses during recrystallization by selecting an appropriate solvent system. Some protocols advise against removing the solvent before separating the product from water to avoid the formation of dark, impure products.[2]
Q2: My final product is discolored (e.g., blue-violet or red). What is the cause and how can I obtain a colorless product?
A2: Discoloration of this compound is a common indicator of impurities.
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Oxidation: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. It is recommended to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.[2][3]
-
Byproduct Formation: The presence of side products from the reaction can lead to discoloration. For example, incomplete reduction can leave residual starting material, and dehalogenation can introduce aminohydroquinone dimethyl ether.[3] In some cases, the filtrate may turn red during filtration, indicating the presence of impurities that can be carried over to the final product if not properly separated.[2][3]
-
Purification Technique: The method of purification is critical. Recrystallization from a suitable solvent is often effective in removing colored impurities. If discoloration persists, column chromatography may be necessary. For catalytic hydrogenation, filtering the catalyst under a nitrogen atmosphere is crucial to prevent the formation of colored byproducts.[2]
Q3: I am observing a significant amount of dehalogenated byproduct in my reaction. How can I minimize this?
A3: Dehalogenation, the removal of the chlorine atom, is a known side reaction, particularly in catalytic hydrogenation.
-
Catalyst Choice and Modification: The choice of catalyst is critical. While platinum-on-carbon (Pt/C) is effective, using a modified catalyst, such as a sulfited or sulfidated Pt/C, can help to suppress dehalogenation.[2][3]
-
Reaction Additives: The addition of certain reagents can inhibit the dehalogenation process. For instance, carrying out the reduction in the presence of a compound that provides a pH of 8 to 10 in an aqueous solution, or adding a small amount of an aliphatic or cyclic amine, has been shown to reduce chlorine elimination.[2][3]
-
Alternative Reduction Methods: If dehalogenation remains a persistent issue with catalytic hydrogenation, consider alternative reduction methods such as using zinc powder and ammonium (B1175870) chloride in a mixed solvent system of ethanol (B145695) and water, which has been reported to yield the desired product with high purity.[1] Another approach is the use of a supported nickel catalyst with hydrazine (B178648) hydrate (B1144303) as the reducing agent, which can avoid the need for a dehalogenation inhibitor.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent method is the reduction of 4-chloro-2,5-dimethoxynitrobenzene. This reduction can be achieved through several methods:
-
Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as platinum on carbon (Pt/C) or a supported nickel catalyst.[2][3][4]
-
Chemical Reduction: This method employs reducing agents like zinc powder in the presence of an acid or ammonium chloride, or iron powder in an acidic medium.[1] The iron powder method, however, is becoming less common due to environmental concerns regarding the iron sludge produced.[1]
A multi-step synthesis starting from hydroquinone (B1673460) is also possible, involving alkylation, chlorination, nitration, and finally reduction to obtain the target molecule.[5]
Q2: What are the key safety precautions to consider during the synthesis?
A2: this compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[6] It is also toxic to aquatic life with long-lasting effects.[6] Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Handle all chemicals and solvents in accordance with their Safety Data Sheets (SDS).
-
Dispose of all chemical waste according to institutional and environmental regulations.
Q3: What are suitable solvents for the reaction and purification?
A3: The choice of solvent depends on the specific synthetic method.
-
For Catalytic Hydrogenation: Aromatic solvents such as xylene or toluene (B28343) are commonly used.[2][3] Ethanol is also mentioned as a solvent in some procedures.[4]
-
For Zinc Powder Reduction: A mixed solvent system of ethanol and water is often employed.[1]
-
For Purification: Recrystallization is a common purification method. The choice of solvent will depend on the solubility profile of the product and impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Catalytic Hydrogenation (Pt/C) | Zinc Powder Reduction | Catalytic Hydrogenation (Ni Catalyst) |
| Starting Material | 4-Chloro-2,5-dimethoxynitrobenzene | 4-Chloro-2,5-dimethoxynitrobenzene | 4-Chloro-2,5-dimethoxynitrobenzene |
| Reducing Agent | Hydrogen Gas | Zinc Powder | Hydrazine Hydrate |
| Catalyst/Promoter | Modified Platinum-on-Carbon | Glacial Acetic Acid, Ammonium Chloride | Supported Nickel Catalyst (TiO₂-Al₂O₃ carrier) |
| Solvent | Aromatic Solvent (e.g., Xylene) | Ethanol/Water mixture (3:2 v/v) | Ethanol |
| Temperature | 80-110 °C | Not specified | 70-90 °C |
| Pressure | 5-50 atm | Atmospheric | Atmospheric |
| Reported Yield | Not explicitly stated, but described as virtually quantitative | Up to 91.45%[1] | ≥ 95%[4] |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation with Modified Pt/C Catalyst
This protocol is based on patent literature describing a method to minimize dehalogenation.[2][3]
-
Reaction Setup: In a suitable autoclave, charge 4-chloro-2,5-dimethoxynitrobenzene, an aromatic solvent (e.g., xylene), a modified platinum-on-carbon catalyst (e.g., sulfited Pt/C), a compound that provides a pH of 8-10 in an aqueous solution (e.g., sodium hydroxide), and a small quantity of an aliphatic or cyclic amine.
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-20 atm). Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Workup: After the reaction is complete, cool the mixture and carefully vent the excess hydrogen. Filter the hot reaction mixture under a nitrogen atmosphere to remove the catalyst.
-
Isolation: To the filtrate, add water and remove the aromatic solvent via steam distillation or under a weak vacuum.
-
Purification: Cool the remaining aqueous mixture to 20-25 °C to precipitate the product. Isolate the solid by filtration, wash with water, and dry to obtain this compound.
Protocol 2: Synthesis via Zinc Powder Reduction
This protocol is adapted from a study reporting high yields with this method.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2,5-dimethoxynitrobenzene and a mixed solvent of ethanol and water (3:2 v/v).
-
Addition of Reagents: To the stirred suspension, add ammonium chloride and glacial acetic acid. Then, gradually add zinc powder. The molar ratio of 4-chloro-2,5-dimethoxynitrobenzene to zinc powder should be approximately 1:4.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitor by TLC).
-
Workup: After the reaction is complete, cool the mixture and filter to remove the excess zinc and zinc salts.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The product may precipitate out. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Mandatory Visualization
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 5. The Synthesis of 2,5-Dimethoxy-4-Chloroaniline | Semantic Scholar [semanticscholar.org]
- 6. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chlorination of 2,5-Dimethoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 2,5-dimethoxyaniline (B66101). Our aim is to help you navigate common side reactions and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chlorination of 2,5-dimethoxyaniline, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 4-Chloro-2,5-dimethoxyaniline and Formation of Multiple Products
-
Potential Cause: The high reactivity of the 2,5-dimethoxyaniline ring, due to the activating effects of the amino and methoxy (B1213986) groups, can lead to over-chlorination, resulting in the formation of dichlorinated and other polychlorinated byproducts. The primary sites for electrophilic substitution are the C4 and C6 positions.
-
Troubleshooting Steps:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a crucial role in selectivity.
-
Strong Agents (e.g., Cl₂, SO₂Cl₂): These can lead to poor selectivity and the formation of multiple chlorinated species.
-
Milder Agents (e.g., N-Chlorosuccinimide - NCS): NCS is a milder and more selective chlorinating agent that can help minimize over-chlorination.
-
-
Reaction Temperature: Lowering the reaction temperature can decrease the reaction rate and improve selectivity by minimizing the formation of kinetic byproducts.
-
Solvent Selection: The choice of solvent can influence the reactivity of the chlorinating agent. Non-polar solvents may sometimes help to moderate the reaction.
-
Amine Protection: Protecting the highly activating amino group as an acetanilide (B955) can moderate its directing effect and reduce the overall reactivity of the aromatic ring, leading to more controlled chlorination. This, however, requires additional protection and deprotection steps in your synthetic route.
-
Issue 2: Formation of Dark-Colored Impurities or Tarry Byproducts
-
Potential Cause: The presence of strong oxidizing agents or trace amounts of water can lead to the oxidation of the electron-rich aniline (B41778) derivative, resulting in the formation of colored, often polymeric, byproducts. This can complicate the purification of the desired product.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Purification of Starting Material: Ensure the 2,5-dimethoxyaniline starting material is pure and free from any colored impurities.
-
Choice of Workup: A careful workup procedure, potentially involving a reducing agent wash (e.g., sodium bisulfite solution), can help to remove some colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in the chlorination of 2,5-dimethoxyaniline?
A1: The most common side reaction is over-chlorination. Given the directing effects of the amino and methoxy groups, the primary monochlorinated product is this compound. Further chlorination is most likely to occur at the C6 position, which is ortho to the amino group and ortho to a methoxy group, yielding 4,6-dichloro-2,5-dimethoxyaniline . Depending on the reaction conditions, other polychlorinated isomers and oxidation products may also be formed.
Q2: How can I improve the regioselectivity of the chlorination to favor the 4-chloro isomer?
A2: To enhance the formation of the desired this compound, consider the following strategies:
-
Use a Milder Chlorinating Agent: As mentioned in the troubleshooting guide, N-chlorosuccinimide (NCS) is a good alternative to harsher reagents.
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent to be as close to a 1:1 molar ratio with the 2,5-dimethoxyaniline as possible.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or below) to slow down the reaction and improve selectivity.
Q3: Is it necessary to protect the amine group before chlorination?
A3: While not always strictly necessary, protecting the amine group, for instance as an acetanilide, is a common and effective strategy to control the reactivity of highly activated anilines. This approach can significantly improve the yield and purity of the desired monochlorinated product by preventing over-chlorination and oxidation side reactions. However, it adds two steps (protection and deprotection) to the overall synthesis.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Aromatic Amines
| Chlorinating Agent | Reactivity | Selectivity | Common Side Reactions |
| Chlorine Gas (Cl₂) | High | Low to Moderate | Over-chlorination, Oxidation |
| Sulfuryl Chloride (SO₂Cl₂) | High | Low to Moderate | Over-chlorination, Oxidation |
| N-Chlorosuccinimide (NCS) | Moderate | Moderate to High | Generally cleaner, but over-chlorination is still possible with excess reagent or harsh conditions. |
Experimental Protocols
Protocol 1: General Procedure for Monochlorination of 2,5-Dimethoxyaniline using N-Chlorosuccinimide (NCS)
This is a general guideline and may require optimization for specific laboratory conditions and desired purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethoxyaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-chlorosuccinimide (1.0 - 1.1 equivalents) in the same anhydrous solvent to the cooled aniline solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired this compound.
Visualizations
Caption: Reaction pathway for the chlorination of 2,5-dimethoxyaniline.
Caption: Troubleshooting workflow for chlorination side reactions.
Technical Support Center: Optimizing Catal-ytic Reduction Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalytic reduction experiments. Our aim is to help you diagnose and resolve common issues related to temperature and pressure optimization to improve reaction yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing temperature on a catalytic reduction reaction?
A1: Increasing the reaction temperature generally increases the reaction rate.[1][2] However, excessively high temperatures can lead to undesirable side reactions, decomposition of the product or catalyst, and a decrease in selectivity.[2] For exothermic hydrogenation reactions, higher temperatures can also negatively impact the thermodynamic equilibrium, potentially reducing the maximum achievable conversion.[3][4] It is crucial to find an optimal temperature that balances reaction kinetics and selectivity.[1]
Q2: How does increasing pressure typically influence a catalytic reduction?
A2: In gas-phase or slurry-phase hydrogenations, increasing the hydrogen pressure generally increases the rate of reaction by enhancing the concentration of dissolved hydrogen on the catalyst surface.[5][6] This can lead to higher yields and, in some cases, improved selectivity.[6] However, extremely high pressures can pose safety risks and may not always lead to a proportional increase in reaction efficiency, making it important to identify an optimal pressure range.[3][4]
Q3: My reaction is showing low yield. What are the first parameters I should investigate?
A3: For low yields, first verify the integrity of your experimental setup, including checking for leaks in the reaction vessel.[7] Then, consider the following:
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Catalyst Activity: The catalyst may be deactivated or poisoned.[8][9] Ensure proper handling and consider using fresh catalyst.
-
Temperature: The temperature may be too low for a sufficient reaction rate. A modest increase in temperature could improve the yield.[2]
-
Pressure: The hydrogen pressure might be insufficient. Increasing the pressure can enhance the reaction rate.[5]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over a longer period.[1]
Q4: I am observing poor selectivity in my reaction. What steps can I take to improve it?
A4: Poor selectivity can be influenced by several factors:
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Temperature: High temperatures can often lead to over-reduction or side reactions.[2] Try lowering the reaction temperature.
-
Pressure: While higher pressure can increase the rate, it might also promote less selective reaction pathways. Experiment with lowering the hydrogen pressure.
-
Catalyst Choice: The catalyst itself is a primary determinant of selectivity.[1][7] Research literature for catalysts known to be selective for your specific transformation.
-
Solvent: The choice of solvent can significantly impact selectivity.[10] Experiment with different solvents.
Q5: What are the key safety considerations when working with high-pressure hydrogenation?
A5: Safety is paramount. Key considerations include:
-
Leak Testing: Always perform a leak test with an inert gas (e.g., nitrogen) before introducing hydrogen.[7]
-
Proper Purging: Ensure the reactor is purged of air to prevent the formation of explosive mixtures of hydrogen and oxygen.[4][11]
-
Exothermic Reactions: Be aware that hydrogenations are often exothermic and can lead to a rapid increase in temperature and pressure.[3][4] Ensure adequate cooling and monitoring.
-
Catalyst Handling: Many hydrogenation catalysts are pyrophoric, especially after use.[3][11] Handle them under an inert atmosphere or wetted with a solvent.
Troubleshooting Guides
Issue 1: Low or No Hydrogen Uptake
| Possible Cause | Troubleshooting Step |
| System Leak | Perform a leak test with an inert gas like nitrogen. Check all fittings and seals.[7] |
| Inactive Catalyst | The catalyst may be poisoned or deactivated. Use fresh catalyst and ensure proper handling to avoid exposure to air.[8][9] |
| Insufficient Agitation | In a slurry reaction, poor mixing can limit the contact between the gas, liquid, and solid catalyst. Increase the stirring rate. |
| Low Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for any changes in hydrogen uptake. |
| Low Pressure | The hydrogen pressure may be too low to initiate the reaction. Increase the pressure in small increments. |
Issue 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | The catalyst may have lost its activity over the course of the reaction.[8] Consider adding more catalyst or using a more robust catalyst. |
| Product Inhibition | The product of the reaction may be inhibiting the catalyst. Try diluting the reaction mixture. |
| Accumulation of Byproducts | A byproduct may be poisoning the catalyst. Analyze the reaction mixture to identify potential inhibitors. |
| Insufficient Hydrogen | Ensure a continuous and sufficient supply of hydrogen to the reactor. |
Issue 3: Poor Selectivity / Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| Temperature Too High | High temperatures can favor the formation of undesired products.[2] Reduce the reaction temperature. |
| Pressure Too High | High hydrogen pressure may lead to over-reduction. Experiment with lower pressures. |
| Incorrect Catalyst | The chosen catalyst may not be selective for the desired transformation.[1] Screen different catalysts (e.g., varying the metal or support). |
| Sub-optimal Solvent | The solvent can influence the selectivity of the reaction.[10] Test a range of solvents with different polarities. |
| Reaction Time Too Long | The desired product might be an intermediate that converts to a byproduct over time. Optimize the reaction time by monitoring the reaction profile. |
Quantitative Data Summary
The optimal conditions for catalytic reduction are highly dependent on the specific substrate, catalyst, and desired product. The following tables provide examples of reaction conditions from literature to serve as a starting point for optimization.
Table 1: Example Conditions for Selective Hydrogenation of Phenol to Cyclohexanone
| Parameter | Value | Reference |
| Catalyst | Pd/C | [5] |
| Temperature | 120 - 150 °C | [5] |
| Pressure | 15 - 30 bar | [5] |
| Additive | NaOH (410-820 ppm) | [5] |
Table 2: Example Conditions for Nitrogen Reduction Reaction
| Parameter | Value | Reference |
| Catalyst | Au on Ni foam | [6] |
| Temperature | Up to 75 °C | [6] |
| Pressure | Up to 5 bar | [6] |
Table 3: General Temperature and Pressure Ranges for CO2 Hydrogenation
| Parameter | Value | Reference |
| Temperature | 180 - 220 °C | [12] |
| Pressure | Up to 8 MPa (80 bar) | [12] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Temperature and Pressure in a Batch Reactor
-
Reactor Setup:
-
Assemble a high-pressure batch reactor according to the manufacturer's instructions.
-
Ensure all safety features, such as a rupture disc and pressure relief valve, are in place and functional.[7]
-
Charge the reactor with the substrate, solvent, and a magnetic stir bar or overhead stirrer.
-
Add the catalyst under an inert atmosphere if it is air-sensitive.[11]
-
-
System Purge and Leak Test:
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired initial pressure.
-
Begin stirring to ensure good mixing.
-
Heat the reactor to the desired temperature.
-
Monitor the reaction progress by observing the pressure drop (hydrogen uptake) and by taking samples for analysis (if the reactor is equipped with a sampling valve).
-
-
Parameter Variation (Design of Experiments - DoE):
-
To systematically optimize temperature and pressure, a Design of Experiments (DoE) approach is recommended.[10][13]
-
Start with a set of experiments varying temperature and pressure across a defined range. For example:
-
Temperature: Low (e.g., 40°C), Medium (e.g., 60°C), High (e.g., 80°C)
-
Pressure: Low (e.g., 5 bar), Medium (e.g., 10 bar), High (e.g., 15 bar)
-
-
Run all combinations of these parameters.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the catalyst. Caution: The catalyst may be pyrophoric. Keep it wet with solvent during filtration.[11]
-
Analyze the reaction mixture using appropriate techniques (e.g., GC, HPLC, NMR) to determine yield and selectivity.
-
-
Data Interpretation:
-
Tabulate the results from the DoE to identify the optimal temperature and pressure for your specific reaction.
-
Visualizations
Caption: Troubleshooting workflow for catalytic reduction optimization.
Caption: Logical flow for Design of Experiments (DoE) approach.
References
- 1. fiveable.me [fiveable.me]
- 2. The Effect of Temperature Change [faculty.washington.edu]
- 3. chem.wisc.edu [chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Combined Effect of Pressure and Temperature on Nitrogen Reduction Reaction in Water | MDPI [mdpi.com]
- 7. njhjchem.com [njhjchem.com]
- 8. mt.com [mt.com]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Preventing over-chlorination in 4-Chloro-2,5-dimethoxyaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,5-dimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Direct Chlorination of 2,5-dimethoxyaniline (B66101): This method involves the direct electrophilic chlorination of the aromatic ring of 2,5-dimethoxyaniline. Controlling the regioselectivity to favor monochlorination at the para-position is the primary challenge.
-
Reduction of 4-Chloro-2,5-dimethoxynitrobenzene (B1583379): This approach starts with the corresponding nitroaromatic compound, which is then reduced to the target aniline (B41778). This route avoids the issue of over-chlorination of the aniline derivative.
Q2: How can I prevent the formation of di- and tri-chlorinated byproducts during direct chlorination?
A2: Preventing over-chlorination is crucial for obtaining a high purity product. Key strategies include:
-
Choice of Chlorinating Agent and Catalyst: Using a mild and regioselective chlorination system is essential. Copper(II) chloride (CuCl₂) has been shown to be effective in selectively yielding the desired para-chlorinated product, with only minor amounts of ortho- and dichlorinated byproducts.[1]
-
Control of Reaction Conditions: Carefully controlling stoichiometry, temperature, and reaction time can minimize the formation of polychlorinated species.
-
Alternative Synthesis Route: Synthesizing the molecule via the reduction of 4-chloro-2,5-dimethoxynitrobenzene completely circumvents the issue of over-chlorinating the aniline.[2][3]
Q3: What are the common impurities in the synthesis of this compound?
A3: Common impurities depend on the synthetic route chosen.
-
Direct Chlorination Route:
-
Unreacted 2,5-dimethoxyaniline
-
Over-chlorinated byproducts (e.g., 4,6-dichloro-2,5-dimethoxyaniline)
-
Ortho-chlorinated isomer (2-chloro-3,6-dimethoxyaniline)
-
-
Nitrobenzene (B124822) Reduction Route:
-
Unreacted 4-chloro-2,5-dimethoxynitrobenzene
-
Byproducts from incomplete reduction (e.g., nitroso or hydroxylamine (B1172632) intermediates)
-
Dehalogenated byproduct (2,5-dimethoxyaniline) if harsh reduction conditions are used.
-
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Common solvent systems for anilines include ethanol (B145695), isopropanol, or mixtures like ethanol/water or toluene/heptane. It is advisable to screen a range of solvents to find the optimal one for your specific impurity profile.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Ensure the reaction is stirred efficiently to ensure proper mixing of reagents.- If using the CuCl₂ method, ensure that oxygen is bubbled through the reaction mixture as it is often essential for good yields.[1] |
| Suboptimal Reaction Temperature | - For the direct chlorination with CuCl₂, a temperature of around 95°C has been shown to be effective.[1]- For the reduction of the nitro compound, the optimal temperature will depend on the reducing agent used. For catalytic hydrogenation with a Pt/C catalyst, temperatures between 80-110°C are recommended.[2] |
| Degradation of Starting Material or Product | - Aniline derivatives can be sensitive to oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure that the work-up procedure is not overly harsh. Avoid prolonged exposure to strong acids or bases at high temperatures. |
| Losses During Work-up and Purification | - When performing extractions, ensure the pH is appropriately adjusted to have the product in the desired layer (basic for the free amine to be in the organic layer).- During recrystallization, avoid using an excessive amount of solvent, as this will reduce the recovery of the product. |
Issue 2: Significant Formation of Over-chlorinated Byproducts
| Possible Cause | Recommended Action |
| Incorrect Stoichiometry of Chlorinating Agent | - Carefully control the molar equivalents of the chlorinating agent. A slight excess may be needed for full conversion, but a large excess will promote over-chlorination.- Consider a slow, dropwise addition of the chlorinating agent to maintain a low concentration in the reaction mixture. |
| Highly Activating Nature of the Substrate | - The two methoxy (B1213986) groups and the amino group strongly activate the aromatic ring towards electrophilic substitution. Using a milder chlorinating system like CuCl₂ is recommended over more aggressive reagents like chlorine gas or sulfuryl chloride.[1] |
| Prolonged Reaction Time or High Temperature | - Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further chlorination of the product.- Lowering the reaction temperature may help to improve selectivity, although it may also slow down the reaction rate. |
| Ineffective Purification | - If over-chlorinated byproducts are formed, they can often be separated by careful recrystallization. The solubility of the di- or tri-chlorinated products may be sufficiently different from the desired mono-chlorinated product in a given solvent system.- Column chromatography on silica (B1680970) gel can also be an effective method for separating chlorinated isomers. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Reagents and Conditions | Yield | Purity/Selectivity | Reference |
| Direct Chlorination | 2,5-dimethoxyaniline, CuCl₂, 9N HCl, O₂, 95°C, 8h | - | 95% Selectivity | [1] |
| Nitrobenzene Reduction (Catalytic Hydrogenation) | 4-chloro-2,5-dimethoxynitrobenzene, H₂, Pt/C catalyst, Toluene or Xylene, 80-110°C, 5-50 atm | 99% of theory | Diazo value ≥99% | [2] |
| Nitrobenzene Reduction (Hydrazine Hydrate) | 4-chloro-2,5-dimethoxynitrobenzene, Hydrazine (B178648) hydrate (B1144303), Ni/TiO₂-Al₂O₃ catalyst, Ethanol, 70-90°C | ≥95% | 99.2% (HPLC) | [3] |
| Nitrobenzene Reduction (Zinc Powder) | 4-chloro-2,5-dimethoxynitrobenzene, Zn powder, Ethanol/Water, Acetic acid, Ammonium chloride | 91.45% | Amidocyanogen value 97.33% |
Experimental Protocols
Protocol 1: Direct Chlorination of 2,5-dimethoxyaniline
This protocol is adapted from a patented procedure.[1]
-
To a suitable reaction flask, add 9N hydrochloric acid (e.g., 10.17g, 80mmol).
-
Add 2,5-dimethoxyaniline (e.g., 1.53g, 10mmol).
-
Add copper(II) chloride (e.g., 3.4g, 20mmol).
-
Heat the reaction mixture to 95°C.
-
Bubble oxygen gas through the reaction mixture for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture.
-
The filter cake is then made alkaline (e.g., with NaOH solution) to precipitate the free amine.
-
Filter the crude product and wash with water.
-
The crude product can be further purified by recrystallization.
Protocol 2: Reduction of 4-Chloro-2,5-dimethoxynitrobenzene with Hydrazine Hydrate
This protocol is adapted from a patented procedure.[3]
-
To a reaction flask, add 4-chloro-2,5-dimethoxy nitrobenzene.
-
Add ethanol as the solvent (4-8 times the mass of the nitrobenzene).
-
Add a supported nickel catalyst (e.g., Ni/TiO₂-Al₂O₃).
-
Heat the mixture to 70-90°C with stirring.
-
Slowly add hydrazine hydrate (mass ratio of nitrobenzene to hydrazine hydrate of 1:1.1 to 1.3).
-
The reaction is typically complete in 1.5-2.5 hours. Monitor by TLC or HPLC.
-
After the reaction is complete, filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to induce crystallization of the product.
-
Collect the crystals by filtration and dry.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for over-chlorination.
References
Issues with the solubility of 4-Chloro-2,5-dimethoxyaniline in water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-dimethoxyaniline, focusing on its solubility in water.
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving in water.
This compound exhibits poor solubility in water due to the hydrophobic nature of its aromatic ring and the presence of a chlorine atom.[1][2] The following steps can be taken to address this issue:
Solution Workflow:
References
Technical Support Center: Degradation of 4-Chloro-2,5-dimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-dimethoxyaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can propose potential pathways based on studies of similar chlorinated aniline (B41778) compounds. The primary degradation mechanisms are expected to be microbial degradation and photodegradation.
-
Microbial Degradation: Aerobic microbial degradation is anticipated to proceed via an initial oxidative deamination or hydroxylation. A key initial step in the breakdown of similar aromatic amines by bacteria involves the action of dioxygenase enzymes.[1] This would likely lead to the formation of a chlorocatechol intermediate. Subsequent degradation would involve the cleavage of the aromatic ring, typically through ortho- or meta-cleavage pathways, eventually leading to mineralization into carbon dioxide, water, and inorganic ions.[2]
-
Photodegradation: Under the influence of sunlight or UV irradiation, this compound is expected to degrade.[3] Photodegradation of chloroanilines can be complex, potentially involving the formation of various photoproducts through mechanisms such as dechlorination, hydroxylation, and polymerization.[3] Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, can also be employed to degrade this compound.[4]
Q2: What are the typical intermediates formed during the degradation of this compound?
A2: Based on the degradation of other chloroanilines, potential intermediates for this compound include:
-
4-Chloro-2,5-dimethoxyphenol: Formed through the substitution of the amino group with a hydroxyl group.
-
Substituted catechols (e.g., 4-chloro-2,5-dimethoxycatechol): Resulting from the hydroxylation of the aromatic ring.
-
Ring-cleavage products: Such as muconic acid derivatives, which are formed after the opening of the aromatic ring.
-
Dimeric and oligomeric products: These can be formed during photodegradation through radical coupling reactions.[3]
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for quantifying the parent compound.[5] For the identification and quantification of unknown degradation intermediates, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique due to its high sensitivity and ability to provide structural information.[3][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile intermediates or after derivatization.[2]
Troubleshooting Guides
Guide 1: Microbial Degradation Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| No or slow degradation of this compound | 1. Lack of a suitable microbial consortium with the necessary catabolic genes. 2. Toxicity of the compound to the microorganisms at the tested concentration. 3. Suboptimal environmental conditions (pH, temperature, oxygen levels). 4. Insufficient acclimation period for the microbial culture. | 1. Use an enriched microbial culture from a contaminated site or a known aniline-degrading strain.[5][7] 2. Perform toxicity assays to determine the inhibitory concentration and start with a lower substrate concentration. 3. Optimize pH, temperature, and aeration based on the requirements of the specific microbial culture.[8] 4. Gradually increase the concentration of the target compound over time to allow for microbial adaptation. |
| Accumulation of intermediates and incomplete mineralization | 1. A metabolic bottleneck where a specific enzyme in the degradation pathway is slow or inhibited. 2. The microbial consortium may lack the genetic machinery to degrade certain intermediates. | 1. Identify the accumulating intermediate using HPLC-MS/MS. 2. Consider co-culturing with other microbial strains that have the capability to degrade the identified intermediate. |
| Inconsistent degradation rates between replicates | 1. Non-homogenous inoculum or substrate distribution. 2. Variations in experimental conditions (e.g., shaking speed, aeration). | 1. Ensure the inoculum and substrate are well-mixed before starting the experiment. 2. Maintain consistent experimental parameters across all replicates. |
Guide 2: Photodegradation Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low degradation efficiency | 1. Insufficient light intensity or inappropriate wavelength of the light source. 2. The quantum yield of the photodegradation reaction is low. 3. Presence of quenching species in the reaction medium. | 1. Ensure the light source emits at a wavelength absorbed by the target compound and has sufficient power. 2. Consider the use of a photosensitizer or a photocatalyst like TiO2 to enhance the degradation rate. 3. Purify the water or solvent used to remove any potential interfering substances. |
| Formation of a complex mixture of photoproducts | 1. Multiple photochemical reactions occurring simultaneously. 2. Secondary photolysis of initial degradation products. | 1. Use HPLC-MS/MS to identify the major photoproducts and propose a degradation pathway.[3] 2. Monitor the degradation over time to understand the formation and subsequent degradation of intermediates. |
| Precipitate formation during the experiment | 1. Polymerization of the parent compound or its degradation products. 2. Insolubility of some of the photoproducts in the reaction medium. | 1. Analyze the precipitate to identify its composition. 2. Adjust the solvent system or the initial concentration of the compound if possible. |
Guide 3: HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Interaction of the basic amine group with residual silanols on the column. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or the sample concentration. |
| Poor resolution between peaks | 1. Suboptimal mobile phase composition. 2. Inadequate column chemistry for the analytes. | 1. Optimize the gradient or isocratic composition of the mobile phase. 2. Try a different stationary phase (e.g., C8, Phenyl) that may offer different selectivity. |
| Baseline noise or drift | 1. Contaminated mobile phase or column. 2. Detector lamp aging. 3. Leak in the system. | 1. Filter all mobile phases and flush the column with a strong solvent. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Check all fittings for leaks. |
Experimental Protocols
Protocol 1: Microbial Degradation Assay
-
Prepare Mineral Salts Medium (MSM): Prepare a sterile MSM solution appropriate for the growth of the selected bacterial strain or consortium.
-
Inoculum Preparation: Grow the microbial culture in a suitable medium until it reaches the late exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual carbon source.
-
Experimental Setup: In sterile flasks, add a defined volume of MSM. Add this compound from a sterile stock solution to achieve the desired initial concentration. Inoculate the flasks with the prepared microbial culture. Include abiotic controls (no inoculum) and biotic controls (no substrate).
-
Incubation: Incubate the flasks on a rotary shaker at a controlled temperature and shaking speed.
-
Sampling and Analysis: At regular time intervals, withdraw samples from each flask. Filter the samples through a 0.22 µm syringe filter to remove bacterial cells. Analyze the filtrate for the concentration of this compound and its degradation products using HPLC or HPLC-MS/MS.
Protocol 2: Photodegradation Assay
-
Sample Preparation: Prepare a solution of this compound in high-purity water or an appropriate solvent at the desired concentration.
-
Experimental Setup: Place the solution in a quartz photoreactor. If using a photocatalyst, add the catalyst and stir the suspension in the dark for a period to reach adsorption-desorption equilibrium.
-
Irradiation: Irradiate the solution with a suitable light source (e.g., a xenon lamp simulating solar radiation or a UV lamp). Maintain a constant temperature using a cooling system.
-
Sampling and Analysis: At specific time intervals, collect aliquots from the reactor. If a photocatalyst is used, filter the sample to remove the catalyst particles. Analyze the samples using HPLC or HPLC-MS/MS to determine the concentration of the parent compound and identify degradation products. Include a dark control (no irradiation) to account for any abiotic degradation not induced by light.
Visualizations
Caption: Proposed microbial degradation pathway for this compound.
Caption: Potential photodegradation pathways for this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sun light degradation of 4-chloroaniline in waters and its effect on toxicity. A high performance liquid chromatography - Diode array - Tandem mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, identification and degradation characterization of a p-chloroaniline degrading strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant [pubs.sciepub.com]
- 8. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diazotization of Substituted Anilines
Welcome to the Technical Support Center for the diazotization of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that may arise during the diazotization of substituted anilines.
Q1: My diazotization reaction is failing or giving a very low yield. What are the common causes?
A1: Low yields in diazotization reactions are a frequent issue and can often be attributed to several factors:
-
Inadequate Temperature Control: The reaction is highly temperature-sensitive. The optimal temperature range is 0-5 °C.[1][2] Above this temperature, the diazonium salt becomes unstable and decomposes, significantly lowering the yield.[2]
-
Improper Reagent Addition: The sodium nitrite (B80452) solution must be added slowly and dropwise to the acidic solution of the aniline (B41778).[3] This prevents localized increases in temperature from the exothermic reaction.
-
Incorrect Stoichiometry: While the theoretical molar ratio of aniline to sodium nitrite is 1:1, a slight excess of sodium nitrite is often used to ensure complete conversion of the aniline.[2] However, a large excess should be avoided.
-
Purity of the Starting Amine: Impurities in the aniline can lead to unwanted side reactions and the formation of colored byproducts, which can complicate the purification process.[3]
-
Insufficient Acid: An excess of mineral acid (typically 2.5-3 equivalents) is crucial. It ensures the complete protonation of the aniline and prevents the newly formed diazonium salt from coupling with unreacted aniline, which forms a diazoamino compound as a byproduct.[2]
Q2: My reaction mixture has turned dark brown or black. What does this indicate?
A2: A dark, oily, or tar-like appearance in the reaction mixture often signals the decomposition of the diazonium salt.[4] This is typically caused by the reaction temperature exceeding the optimal 0-5 °C range.[2] At higher temperatures, the diazonium salt can hydrolyze to form phenols, which can subsequently polymerize or undergo other side reactions leading to colored impurities.[1][4]
Troubleshooting Steps:
-
Ensure your reaction vessel is adequately submerged in an ice-salt bath to maintain a temperature at or below 5 °C.[4]
-
Monitor the internal temperature of the reaction mixture continuously.
-
Add the sodium nitrite solution very slowly to control the exotherm.[4]
Q3: I am working with an aniline that has a strong electron-withdrawing group and the diazotization is not proceeding well. How can I improve this?
A3: Anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) are weakly basic, which can make diazotization challenging.[5] The reduced nucleophilicity of the amino group slows down the reaction with the nitrosating agent.
Strategies for Weakly Basic Anilines:
-
Use of Stronger Acid Media: Performing the reaction in more concentrated sulfuric acid or using nitrosylsulfuric acid can be effective.[5]
-
Alternative Diazotizing Agents: In some cases, using organic nitrites like tert-butyl nitrite in an organic solvent can be advantageous.[6]
-
Longer Reaction Times: Allow for a longer stirring time after the addition of sodium nitrite to ensure the reaction goes to completion.
Q4: How can I confirm that the diazotization reaction is complete?
A4: A simple and effective way to monitor the completion of the reaction is to test for the presence of excess nitrous acid. This is done using starch-iodide paper. A positive test, indicated by the paper turning a blue-black color, signifies that there is a slight excess of nitrous acid, which means all the aniline has been consumed.[2][7]
Q5: What are common side reactions, and how can they be minimized?
A5: The primary side reactions in diazotization are:
-
Phenol Formation: The diazonium salt can react with water to form a phenol, especially if the temperature rises.[1][4] This is minimized by strict temperature control (0-5 °C).[4]
-
Azo Coupling (Self-Coupling): The electrophilic diazonium salt can react with the nucleophilic unreacted aniline to form a colored azo compound.[1][4] This is suppressed by using a sufficient excess of acid to ensure that the unreacted aniline is fully protonated and therefore non-nucleophilic.[2]
Q6: Are solid diazonium salts dangerous to isolate?
A6: Yes, diazonium salts in their solid, dry state can be highly explosive and are sensitive to shock, friction, and heat.[1][7] It is strongly recommended to keep them in solution and use them immediately in the subsequent reaction step.[1] If isolation is absolutely necessary, it should only be done with salts having non-nucleophilic, bulky counter-ions like tetrafluoroborate (B81430) (BF₄⁻) or tosylate, and even then, with extreme caution on a small scale.[8][9]
Experimental Protocols
Protocol 1: Classical Aqueous Diazotization
This protocol is a standard method for generating an aqueous solution of a diazonium salt for subsequent reactions.
Materials:
-
Substituted Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (or Sulfuric Acid) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Aniline Salt Solution: In a flask, dissolve the substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous and efficient stirring.[1]
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution. Ensure the tip of the addition funnel or pipette is below the surface of the liquid to prevent the loss of nitrous acid.
-
Maintain the reaction temperature below 5 °C throughout the addition.[1]
-
Monitoring the Reaction: After the complete addition of the NaNO₂ solution, continue stirring for an additional 15-30 minutes at 0-5 °C.[7]
-
Check for the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount more of the NaNO₂ solution until a positive test is observed.[7]
-
The resulting clear solution of the diazonium salt should be used immediately for the next synthetic step.[1]
Data Presentation
Table 1: Effect of Substituents on Diazonium Salt Stability
| Substituent on Aniline Ring | Electronic Effect | Influence on Diazonium Salt Stability |
| Methoxy (-OCH₃) | Electron-donating (EDG) | Increases stability, especially at ortho and para positions due to resonance delocalization of the positive charge.[8] |
| Amino (-NH₂) | Electron-donating (EDG) | Increases stability.[8] |
| Nitro (-NO₂) | Electron-withdrawing (EWG) | Generally decreases stability by intensifying the positive charge on the diazonium group.[8] However, para-nitro substitution can lead to a thermally stable diazonium salt, though its decomposition can be highly exothermic.[8] |
| Carboxyl (-COOH) | Electron-withdrawing (EWG) | Decreases stability.[8] |
Table 2: Typical Reaction Conditions for Diazotization
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Critical for the stability of the diazonium salt.[2] |
| Aniline:NaNO₂ Molar Ratio | ~1:1.1 | A slight excess of NaNO₂ ensures complete diazotization.[10] |
| Acid | Mineral Acid (e.g., HCl, H₂SO₄) | A strong acidic medium is required to generate nitrous acid in situ.[10] |
| Acid Equivalents | 2.5 - 3.0 | Prevents self-coupling by ensuring the aniline is fully protonated.[2] |
| Reaction Time | 15 - 30 minutes (post-addition) | Allows the reaction to go to completion.[10] |
Visualizations
Caption: Workflow for the classical aqueous diazotization of substituted anilines.
Caption: Troubleshooting logic for common issues in diazotization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Stabilizing 4-Chloro-2,5-dimethoxyaniline for long-term storage
This technical support center provides guidance on the long-term storage and stabilization of 4-Chloro-2,5-dimethoxyaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Storage at refrigerated temperatures (2-8°C) is recommended to minimize degradation.
Q2: My this compound powder has changed color from off-white to brownish. Is it still usable?
Q3: I observe a new peak in my HPLC chromatogram after storing a solution of this compound. What could be the cause?
A3: The appearance of a new peak suggests the formation of a degradation product. Potential degradation pathways include oxidation, and to a lesser extent, hydrolysis or photolysis if the solution was exposed to light or aqueous conditions. The primary amine group in anilines is susceptible to oxidation.[2][3][4] It is recommended to perform a forced degradation study to tentatively identify the impurity and to ensure your analytical method is stability-indicating.
Q4: Is it necessary to handle this compound in a glovebox or under inert atmosphere?
A4: Given that this compound is sensitive to air and moisture, handling it under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, is highly recommended, especially when weighing and preparing solutions for long-term use.[5][6][7][8][9] This minimizes exposure to oxygen and moisture, thereby preserving the compound's integrity.[5][6][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., turning brown) | Oxidation due to exposure to air (oxygen). | 1. Verify the integrity of the storage container seal. 2. If not already done, store the compound under an inert gas (argon or nitrogen).[10][11] 3. Protect from light by using an amber vial or storing it in the dark. 4. Re-test the purity of the compound before use. |
| Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, GC) | Chemical degradation (oxidation, hydrolysis, or photolysis). | 1. Prepare fresh solutions for analysis. 2. Ensure solvents are degassed and of high purity. 3. If the solution is to be stored, purge with an inert gas and keep it at a low temperature. 4. Review the analytical method to ensure it can separate the main compound from all potential degradation products. |
| Inconsistent Experimental Results | Degradation of the starting material. | 1. Always use a fresh batch or a recently purified batch of this compound for critical experiments. 2. Confirm the purity of the compound before starting a new set of experiments. 3. Follow strict protocols for handling air-sensitive reagents.[5][6][7][8][9] |
| Precipitation in Stored Solutions | Limited solubility at lower temperatures or formation of insoluble degradation products. | 1. Confirm the solvent and concentration are appropriate for the storage temperature. 2. Allow the solution to warm to room temperature and check for re-dissolution before use. 3. If precipitation persists, it may be due to degradation. Analyze the supernatant and the precipitate if possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[12][13][14][15][16][17]
Objective: To identify potential degradation products under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[15]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 30 minutes.[13][14] Cool, neutralize with 0.1 N NaOH, and dilute to the initial concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 30 minutes.[13][14] Cool, neutralize with 0.1 N HCl, and dilute to the initial concentration.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.[13] Also, reflux the stock solution at 60°C for 30 minutes.
-
Photolytic Degradation: Expose the stock solution and the solid compound to a light source providing both UV and visible light, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical technique, such as HPLC with a photodiode array detector.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient: Run a broad gradient from 5% to 95% B over 20 minutes to elute all components.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase pH to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks. If co-elution occurs, consider alternative column chemistries (e.g., Phenyl-Hexyl).
-
Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
Visualizations
Caption: Workflow for storage, handling, and stability testing of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Inert gas - Wikipedia [en.wikipedia.org]
- 11. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 12. acdlabs.com [acdlabs.com]
- 13. scispace.com [scispace.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 4-Chloro-2,5-dimethoxyaniline reactions
Welcome to the technical support center for reactions involving 4-Chloro-2,5-dimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during the synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you resolve experimental challenges.
Q1: My yield of this compound from the reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) is significantly lower than expected. What are the common causes?
Low yields are often due to one or a combination of the following factors: catalyst inefficiency, suboptimal reaction conditions, or the presence of impurities. The primary synthesis route is the catalytic hydrogenation of the corresponding nitro compound.[1]
-
Catalyst Activity: The catalyst, typically Platinum on Carbon (Pt/C) or a supported nickel catalyst, may be deactivated. Catalysts can lose activity over time or be poisoned by impurities in the starting material or solvent.[2]
-
Reaction Conditions: Inadequate temperature or hydrogen pressure can lead to incomplete conversion. For instance, catalytic hydrogenation using a Pt/C catalyst often requires temperatures between 80°C and 110°C and a hydrogen pressure of 5 to 50 atmospheres.[3][4]
-
Side Reactions: A common side reaction is dehalogenation, where the chlorine atom is removed, leading to the formation of 2,5-dimethoxyaniline. This can be minimized by controlling the reaction conditions and using specific additives.
-
Purity of Starting Materials: Impurities in the 4-chloro-2,5-dimethoxynitrobenzene or the solvent can interfere with the reaction.
Q2: I am observing a significant amount of dehalogenated byproduct (2,5-dimethoxyaniline). How can I minimize this side reaction?
Dehalogenation is a known issue in the catalytic hydrogenation of halogenated nitroaromatics. Here are some strategies to suppress it:
-
Use of Additives: The addition of a small amount of a suitable amine, such as morpholine (B109124), piperidine, or piperazine, can significantly reduce chlorine elimination.[3] For example, in one process, the addition of morpholine reduced the content of the dehalogenated byproduct to ≤0.2%.[3]
-
pH Control: Maintaining a pH between 8 and 10 with the addition of a compound like sodium hydroxide (B78521) can also help prevent dehalogenation.[3]
-
Two-Stage Temperature and Pressure Profile: A method involving an initial high-temperature, high-pressure stage followed by a lower-temperature, lower-pressure stage has been shown to effectively control the dechlorination reaction and achieve selective reduction of the nitro group.[5]
Q3: My reaction seems to stall before completion, resulting in a mixture of starting material and product. What should I investigate?
An incomplete reaction can be frustrating. Here are the key areas to troubleshoot:
-
Hydrogen Supply: In catalytic hydrogenation, ensure a continuous and adequate supply of hydrogen at the required pressure. Leaks in the apparatus can lead to a drop in pressure and stall the reaction.
-
Catalyst Deactivation: The catalyst may have become fouled or poisoned during the reaction. Consider filtering the reaction mixture and adding a fresh batch of catalyst.
-
Mixing: Inadequate stirring can lead to poor contact between the reactants, solvent, catalyst, and hydrogen, resulting in a stalled reaction. Ensure the reaction mixture is being agitated vigorously.
-
Temperature Control: A drop in temperature below the optimal range can significantly slow down the reaction rate. Verify that your heating apparatus is maintaining the target temperature.
Q4: What is an alternative reduction method if catalytic hydrogenation is not providing good results?
If catalytic hydrogenation is problematic, other reduction methods can be employed:
-
Metal/Acid Reduction: A classic method involves the use of a metal, such as zinc powder, in the presence of an acid like acetic acid. One study reported a yield of 91.45% using zinc powder with glacial acetic acid and ammonium (B1175870) chloride in an ethanol (B145695)/water solvent mixture.[6]
-
Hydrazine (B178648) Hydrate (B1144303) Reduction: The use of hydrazine hydrate in the presence of a catalyst, such as a supported nickel catalyst or one derived from FeCl₃ and FeSO₄, can also be effective.[1][7] This method can offer high yields (≥95%) and avoids the need for high-pressure hydrogenation equipment.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various sources on the synthesis of this compound, highlighting the impact of different reaction parameters on yield and purity.
Table 1: Comparison of Catalytic Hydrogenation Conditions
| Parameter | Condition A | Condition B |
| Catalyst | Modified Platinum-on-Carbon | Supported Nickel on TiO₂-Al₂O₃ |
| Reducing Agent | Hydrogen Gas | Hydrazine Hydrate |
| Solvent | Xylene | Ethanol |
| Temperature | 80-110°C[3][4] | 70-90°C[1] |
| Pressure | 5-50 atm[3][4] | Not Applicable |
| Additives | 0.1-1.0% amine (e.g., morpholine)[3] | None specified |
| Yield | 99%[3][4] | ≥ 95%[1] |
| Key Observation | Addition of amine minimizes dehalogenation to ≤0.2%[3] | Avoids the need for high-pressure equipment and hydrogen gas.[1] |
Table 2: Effect of Additives on Dehalogenation in Catalytic Hydrogenation
| Additive | Dehalogenated Byproduct (%) | Final Product Appearance |
| None | 1.5% | Blue-violet |
| Morpholine | 0.3-0.4% | Grey/slightly violet |
| Morpholine + NaOH | ≤0.2% | Virtually colorless |
| Data adapted from a comparative example in a patent.[3] |
Experimental Protocols
Below are detailed methodologies for two common synthesis routes for this compound.
Protocol 1: Catalytic Hydrogenation using Pt/C
This protocol is based on a process described for the selective hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene.[3][4]
-
Reaction Setup:
-
Charge a high-pressure autoclave with 4-chloro-2,5-dimethoxynitrobenzene, xylene as the solvent, a modified platinum-on-carbon catalyst, and a small quantity (0.1-1.0% by weight of the nitro compound) of morpholine.
-
Add a compound that provides a pH of 8-10 in an aqueous solution, such as sodium hydroxide.[3]
-
-
Reaction Execution:
-
Seal the autoclave and purge with nitrogen to remove air.
-
Heat the reaction mixture to 85°C with stirring.
-
Pressurize the autoclave with hydrogen to 10 bar. The reaction is exothermic and will cause the temperature to rise.
-
Maintain the temperature at 95°C by cooling as necessary.
-
Keep the hydrogen pressure between 5 and 15 bar by continuously feeding hydrogen as it is consumed.
-
After the hydrogen uptake ceases, continue stirring for an additional 30 minutes at 95-100°C under 20 bar of hydrogen to ensure complete conversion.
-
-
Work-up and Purification:
-
Cool the reactor and carefully vent the excess hydrogen.
-
Filter the hot reaction mixture under a nitrogen atmosphere to remove the catalyst. The catalyst can be recycled.
-
Add water to the filtrate and remove the xylene via steam distillation or distillation under reduced pressure.
-
Cool the remaining aqueous mixture to 20-25°C with stirring to precipitate the product as granules.
-
Isolate the virtually colorless this compound by filtration and dry. The expected yield is approximately 99%.[3][4]
-
Protocol 2: Reduction using Zinc Powder
This protocol is based on a study describing the reduction of 4-chloro-2,5-dimethoxynitrobenzene using zinc powder.[6]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixed solvent of ethanol and water (3:2 volume ratio).
-
Add 4-chloro-2,5-dimethoxynitrobenzene to the solvent.
-
Add ammonium chloride (0.06 molar equivalents) and glacial acetic acid (0.1 molar equivalents) to the mixture.
-
-
Reaction Execution:
-
Heat the mixture to reflux.
-
Gradually add zinc powder (4 molar equivalents) in portions to control the exothermic reaction.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the excess zinc and zinc salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. The reported yield for this method is 91.45%.[6]
-
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Troubleshooting Logic for Low Conversion Rates
Caption: Decision tree for troubleshooting low conversion rates in this compound synthesis.
References
- 1. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. CN102344382A - Method for preparing 2,5-dimethoxy-4-chloroaniline by hydrogenation reduction - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106045864A - Production process for preparing this compound with hydrazine hydrate catalytic reduction method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 4-Chloro-2,5-dimethoxyaniline as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Chloro-2,5-dimethoxyaniline with other key dye intermediates used in the synthesis of azo dyes and pigments. The selection of a primary aromatic amine as the diazo component is a critical factor that dictates the final properties of a colorant, including its shade, intensity, and fastness. This document summarizes key performance indicators, presents detailed experimental protocols for azo dye synthesis, and visualizes workflows to assist researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound is a versatile aromatic amine intermediate, recognized for its utility in the synthesis of high-performance dyes and pigments.[1] Its chemical structure, featuring methoxy (B1213986) and chloro substituents, significantly influences the electronic properties of the resulting dye molecule, which in turn affects its color and stability.[1] This intermediate is a solid, appearing as an off-white to light brown crystalline powder, and is soluble in polar organic solvents but has poor solubility in water.[1][2] It serves as a precursor in the production of colorants for textiles, inks, and plastics, as well as in the synthesis of pharmaceuticals and agrochemicals.[3][4]
Comparative Performance of Dye Intermediates
The following tables summarize the performance of dyes synthesized from this compound and other common intermediates such as p-Nitroaniline and 3-Chloroaniline. It is important to note that the data is compiled from different sources and direct comparisons should be made with caution.
Table 1: Physicochemical Properties of Selected Dye Intermediates
| Property | This compound | p-Nitroaniline | 3-Chloroaniline |
| CAS Number | 6358-64-1[5] | 100-01-6 | 108-42-9 |
| Molecular Formula | C₈H₁₀ClNO₂[4] | C₆H₆N₂O₂ | C₆H₆ClN |
| Molecular Weight | 187.62 g/mol [4] | 138.12 g/mol | 127.57 g/mol |
| Melting Point | 116-122 °C[2] | 146-149 °C | -10.5 °C |
| Appearance | Pale brown to grey crystalline powder[2] | Yellow crystalline solid | Colorless to pale yellow liquid |
Table 2: Performance Data in Azo Dye Synthesis (Coupled with N,N-diethylaniline)
| Performance Metric | Dye from this compound | Dye from p-Nitroaniline | Dye from 3-Chloroaniline |
| Color Shade | Red to Violet (Predicted) | Orange to Red[6] | Reddish Yellow[7] |
| Yield | High (Specific data not available) | Typically high (~73%)[6] | High (up to 100% in some conditions)[7] |
| λmax (in Ethanol) | Expected bathochromic shift | ~480-500 nm[6] | Data not available |
| Light Fastness (1-8 scale) | Good to Excellent (Predicted) | Moderate to Good[6] | Good |
| Wash Fastness (1-5 scale) | Good to Excellent (Predicted) | Generally Good (Grade 4)[6] | Good |
| Rubbing Fastness (1-5 scale) | Good to Excellent (Predicted) | Generally Good[6] | Good |
Note: The performance of dyes derived from this compound is inferred based on the influence of its substituents. Methoxy groups are known to enhance lightfastness and color vibrancy.
Experimental Protocols
The synthesis of azo dyes from aniline (B41778) derivatives is a well-established two-step process involving diazotization followed by an azo coupling reaction.[8][9]
General Protocol for Azo Dye Synthesis
Step 1: Diazotization of the Primary Aromatic Amine
-
Dissolve the chosen aniline derivative (e.g., this compound) (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (B80452) (0.7 g, 0.01 mol) in cold distilled water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 5 °C throughout the addition.[8]
-
Continue stirring for 15-30 minutes at 0-5 °C. The completion of diazotization can be checked using starch-iodide paper.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., N,N-diethylaniline) (0.01 mol) in a suitable solvent (e.g., ethanol (B145695) or a dilute acid solution).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling agent with vigorous stirring.
-
Adjust the pH of the reaction mixture to 4-5 by adding a solution of sodium acetate (B1210297) to facilitate the coupling reaction.[10] A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
Step 3: Isolation and Purification
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to purify the azo dye.
Protocol for Fastness Testing
Wash Fastness: This is evaluated based on the ISO 105-C06 standard. A sample of the dyed fabric is washed in a soap solution, and the change in color and the staining of an adjacent undyed fabric are assessed using a grey scale (1-5, where 5 is excellent).[10]
Rubbing Fastness: Determined using a crockmeter according to the ISO 105-X12 standard. The amount of color transferred from the dyed fabric to a standard white cotton cloth under dry and wet conditions is rated using a grey scale (1-5, where 5 is excellent).[10]
Light Fastness: Assessed according to the ISO 105-B02 standard. The dyed fabric is exposed to a standardized light source, and the fading is compared to a set of blue wool standards (1-8, where 8 is excellent).
Mandatory Visualizations
The following diagrams illustrate the general workflow for azo dye synthesis and the structural comparison of the discussed dye intermediates.
Caption: General workflow for the synthesis of azo dyes.
Caption: Structures of selected dye intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. L04202.22 [thermofisher.com]
- 3. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. ijirset.com [ijirset.com]
- 8. benchchem.com [benchchem.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-Chloro-2,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 4-Chloro-2,5-dimethoxyaniline, a key intermediate in the production of dyes, pigments, and pharmaceuticals. The following sections detail the most common synthetic strategies, presenting quantitative data, experimental protocols, and visual representations of the chemical pathways to aid in the selection of the most suitable method for your research or manufacturing needs.
Comparison of Synthesis Routes
The synthesis of this compound is predominantly achieved through the reduction of a nitro precursor or via multi-step pathways starting from more basic building blocks. Each approach offers distinct advantages and disadvantages in terms of yield, purity, safety, and scalability.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: Catalytic Hydrogenation | 4-Chloro-2,5-dimethoxynitrobenzene | H₂, Pt/C or Ni catalyst | 95 - 99.1 | > 99 | High yield and purity, clean reaction | Requires high-pressure equipment, potential for dechlorination |
| Route 2: Transfer Hydrogenation | 4-Chloro-2,5-dimethoxynitrobenzene | Hydrazine (B178648) hydrate (B1144303), supported Ni catalyst | ≥ 95 | 99.2 | Avoids high-pressure H₂, good yield | Hydrazine is toxic and carcinogenic |
| Route 3: Metal-Promoted Reduction | 4-Chloro-2,5-dimethoxynitrobenzene | Zinc powder, NH₄Cl, Acetic acid | 91.45 | Good | Inexpensive reagents, simple setup | Generates metallic waste |
| Route 4: Multi-step from Hydroquinone (B1673460) | Hydroquinone | Dimethyl sulfate (B86663), Cl₂, HNO₃, H₂/Catalyst | ~64 (overall) | 98 | Readily available starting material | Multi-step process, lower overall yield |
| Route 5: From 2,5-Dimethoxyaniline (B66101) | 2,5-Dimethoxyaniline | Acetic anhydride (B1165640), N-Chlorosuccinimide | Moderate (not specified) | Good | Utilizes a closely related aniline (B41778) | Multi-step, requires protection/deprotection |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxynitrobenzene
This method involves the reduction of the nitro group of 4-Chloro-2,5-dimethoxynitrobenzene using hydrogen gas in the presence of a catalyst.
Materials:
-
4-Chloro-2,5-dimethoxynitrobenzene
-
Toluene or Xylene (solvent)
-
Modified Platinum-on-carbon (Pt/C) catalyst
-
Sodium hydroxide (B78521) solution (to maintain pH 8-10)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, charge 4-Chloro-2,5-dimethoxynitrobenzene, the aromatic solvent, the modified Pt/C catalyst, and the sodium hydroxide solution.[1][2]
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 5-50 atmospheres.[1][2]
-
Heat the reaction mixture to 80-110°C with vigorous stirring.[1][2]
-
Maintain the temperature and pressure until the reaction is complete (typically monitored by hydrogen uptake).
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture. The catalyst can often be recycled.
-
The filtrate is then subjected to a work-up procedure which may involve washing with water, separation of the organic layer, and removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound as a crystalline solid.[2]
A variation of this method utilizes a two-stage temperature and pressure profile to minimize dechlorination, starting with a higher temperature and pressure and then reducing them to complete the reaction.
Route 2: Transfer Hydrogenation using Hydrazine Hydrate
This route offers an alternative to high-pressure hydrogenation by using hydrazine hydrate as the hydrogen source.
Materials:
-
4-Chloro-2,5-dimethoxy nitrobenzene (B124822)
-
Ethanol (B145695) (solvent)
-
Supported nickel catalyst on TiO₂-Al₂O₃
-
Hydrazine hydrate
Procedure:
-
To a reaction flask, add 4-chloro-2, 5-dimethoxy nitrobenzene, ethanol, and the supported nickel catalyst.[3]
-
Heat the mixture to a reaction temperature of 70-90 °C with stirring.[3]
-
Slowly add hydrazine hydrate to the reaction mixture. The mass ratio of 4-chloro-2, 5-dimethoxy nitrobenzene to hydrazine hydrate is typically between 1:1.1 and 1:1.3.[3]
-
The reaction is typically complete within 1.5-2.5 hours.[3]
-
After completion, the catalyst is removed by hot filtration.
-
The filtrate is then cooled to induce crystallization of the product.
-
The crystals are collected by filtration, washed, and dried to give 4-chloro-2, 5-dimethoxyaniline.[3]
Route 3: Metal-Promoted Reduction with Zinc Powder
This classical method employs zinc powder as the reducing agent in an acidic medium.
Materials:
-
4-Chloro-2,5-dimethoxynitrobenzene
-
Zinc powder
-
Ethanol
-
Water
-
Glacial acetic acid
-
Ammonium (B1175870) chloride
Procedure:
-
Prepare a mixed solution of ethanol and water (typically a 3:2 volume ratio).[4]
-
In a reaction flask, suspend 4-chloro-2,5-dimethoxy-nitrobenzene and zinc powder in the ethanol-water mixture. The molar ratio of the nitro compound to zinc powder is approximately 1:4.[4]
-
Add glacial acetic acid (approx. 0.1 molar equivalent) and ammonium chloride (approx. 0.06 molar equivalent) to the mixture.[4]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the excess zinc and zinc oxide are filtered off.
-
The filtrate is concentrated to remove ethanol, and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.
Route 4: Multi-step Synthesis from Hydroquinone
This pathway builds the target molecule from a simple, inexpensive starting material.[5]
Step 1: Alkylation of Hydroquinone
-
Hydroquinone is reacted with an alkylating agent like dimethyl sulfate in the presence of a base to form 1,4-dimethoxybenzene.
Step 2: Chlorination of 1,4-dimethoxybenzene
-
1,4-dimethoxybenzene is then chlorinated using a chlorinating agent such as chlorine gas with a Lewis acid catalyst to yield 1-chloro-2,5-dimethoxybenzene.
Step 3: Nitration of 1-chloro-2,5-dimethoxybenzene
-
The chlorinated intermediate is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, forming 4-chloro-2,5-dimethoxynitrobenzene.
Step 4: Reduction of 4-chloro-2,5-dimethoxynitrobenzene
-
The final step is the reduction of the nitro group to an amine, which can be achieved by any of the methods described in Routes 1-3.
Route 5: Synthesis from 2,5-Dimethoxyaniline
This route involves the protection of the amino group, followed by chlorination and deprotection.
Step 1: N-Acetylation of 2,5-dimethoxyaniline
-
2,5-dimethoxyaniline is reacted with acetic anhydride to form the corresponding acetanilide, protecting the amino group.
Step 2: Chlorination of N-(2,5-dimethoxyphenyl)acetamide
-
The protected aniline is then chlorinated, typically with a reagent like N-chlorosuccinimide, to introduce the chlorine atom at the desired position.
Step 3: Deprotection (Hydrolysis)
-
The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the primary synthesis routes.
Caption: Reduction-based synthesis routes for this compound.
Caption: Multi-step synthesis pathways for this compound.
Conclusion
The choice of synthesis route for this compound depends heavily on the specific requirements of the researcher or manufacturer. For high-yield and high-purity applications where the necessary equipment is available, catalytic hydrogenation is a superior method. Transfer hydrogenation offers a viable alternative when high-pressure setups are a concern, though safety precautions for handling hydrazine are paramount. Metal-promoted reductions are cost-effective for smaller scales but come with environmental considerations regarding waste disposal. The multi-step syntheses from hydroquinone or 2,5-dimethoxyaniline provide flexibility in starting materials but at the cost of overall yield and process complexity. Careful consideration of these factors will enable the selection of the most appropriate and efficient synthetic strategy.
References
- 1. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 2. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Commercial 4-Chloro-2,5-dimethoxyaniline for Research and Development
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative overview of commercially available 4-Chloro-2,5-dimethoxyaniline, a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds.
While direct, side-by-side experimental comparisons of all commercial sources are not publicly available, this guide summarizes stated purities from various suppliers and outlines the essential analytical methods for independent verification. By providing detailed experimental protocols and potential impurity profiles, this document serves as a practical resource for ensuring the quality and consistency of this compound used in research and development.
Commercial Supplier Purity Overview
The purity of this compound can vary between suppliers. The following table summarizes the stated purity information from several commercial vendors. It is important to note that the most common analytical method cited for purity determination is Gas Chromatography (GC). Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information.
| Supplier | Stated Purity | Analytical Method |
| Tokyo Chemical Industry (TCI) | >98.0% | GC |
| Alfa Aesar (Thermo Scientific) | 97% - 98% | Not specified |
| Prolife Bio Chemical Industries | 99% | Not specified |
| Fluorochem | 95% | Not specified |
Potential Impurities in Commercial this compound
The synthesis of this compound can result in several process-related impurities. Awareness of these potential contaminants is crucial for developing robust analytical methods for purity assessment. Common impurities may include unreacted starting materials and byproducts from side reactions.[1]
Two primary synthesis routes are commonly employed: the direct chlorination of 2,5-dimethoxyaniline (B66101) and a multi-step process involving N-acetylation, chlorination, and deprotection.[1] Depending on the synthetic route and purification methods used, the following impurities could be present:
-
2,5-dimethoxyaniline: The unreacted starting material.
-
Dichlorinated derivatives (e.g., 4,6-dichloro-2,5-dimethoxyaniline): Formed by over-chlorination of the aromatic ring.[1]
-
Other positional isomers: Depending on the regioselectivity of the chlorination reaction.
-
Residual solvents: From the reaction and purification steps.
Recommended Experimental Protocols for Purity Verification
To independently verify the purity of commercial this compound and identify any potential impurities, a combination of chromatographic and spectroscopic techniques is recommended.
Purity Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercial sample of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of this compound and its potential impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is an excellent method for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase method is typically employed.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid for improved peak shape).
-
Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the main component and the identification of impurities with different chemical structures.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and integration of the aromatic, methoxy, and amine protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the molecule.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Conclusion
The purity of this compound is a critical factor for its successful application in research and drug development. While commercial suppliers provide initial purity specifications, independent verification using a combination of analytical techniques such as GC-MS, HPLC, and NMR is highly recommended. The experimental protocols and impurity information provided in this guide offer a comprehensive framework for researchers to assess the quality of their starting materials, ensuring the reliability and reproducibility of their scientific work. For all commercial products, requesting a lot-specific Certificate of Analysis is a crucial first step in the quality control process.
References
Spectroscopic Comparison of 4-Chloro-2,5-dimethoxyaniline and its Positional Isomer
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Chloro-2,5-dimethoxyaniline and its positional isomer, 5-Chloro-2,4-dimethoxyaniline. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven resource to distinguish between these closely related compounds. The information presented herein is crucial for ensuring the correct identification and purity of these intermediates in synthetic chemistry and pharmaceutical development.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for this compound and 5-Chloro-2,4-dimethoxyaniline. This quantitative data facilitates a direct comparison of their spectral properties.
| Spectroscopic Technique | This compound | 5-Chloro-2,4-dimethoxyaniline |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument.[1] | Data available, specific shifts depend on solvent and instrument.[2] |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument.[1] | Data available, specific shifts depend on solvent and instrument.[2][3] |
| Mass Spec. (GC-MS) | m/z top peaks: 172, 187, 174.[1] | m/z top peaks: 172, 187, 129.[2] |
| Infrared (IR) | Data available, characteristic peaks for functional groups.[1] | Data available, characteristic peaks for functional groups.[2][4] |
| Melting Point | 118-120 °C | 90-92 °C[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are representative of standard analytical practices for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Acquisition :
-
A standard single-pulse experiment was used.
-
The spectral width was set to encompass all expected proton resonances (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) were averaged to obtain a good signal-to-noise ratio.
-
Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence was used to simplify the spectrum.
-
The spectral width was set to cover the expected carbon chemical shift range (typically 0-200 ppm).
-
A larger number of scans were acquired due to the lower natural abundance of ¹³C.
-
Chemical shifts were referenced to the deuterated solvent peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) was employed.
-
Carrier Gas : Helium was used as the carrier gas at a constant flow rate.
-
Oven Temperature Program : A temperature gradient was used to ensure separation of any impurities and the analyte. For example, an initial temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min.
-
Inlet Temperature : The injector was maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : The mass-to-charge ratio (m/z) was scanned over a range of approximately 40-400 amu.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the analyte was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition :
-
A background spectrum of the empty sample compartment (or the ATR crystal) was recorded.
-
The sample was placed in the infrared beam path, and the spectrum was acquired.
-
The spectrum was typically recorded over the range of 4000-400 cm⁻¹.
-
Analytical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its isomers.
This structured approach, combining multiple spectroscopic techniques, allows for the unambiguous identification of this compound and its positional isomers, which is a critical step in quality control and chemical research.
References
A Comparative Guide to Catalysts in the Synthesis of 4-Chloro-2,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-2,5-dimethoxyaniline, a crucial intermediate in the production of various dyes and pigments, is predominantly achieved through the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, yield, purity, and overall economic viability. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Comparison of Catalytic Systems
The following table summarizes the quantitative performance of various catalysts in the synthesis of this compound. The data has been compiled from various patented industrial processes and research articles.
| Catalyst System | Precursor | Reductant | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Purity (%) |
| Modified Platinum-on-Carbon | 4-Chloro-2,5-dimethoxynitrobenzene | Hydrogen | Aromatic (e.g., Xylene) | 80 - 110 | 5 - 50 | 53 minutes | > 90[1] | > 99[1] |
| Supported Nickel on TiO₂-Al₂O₃ | 4-Chloro-2,5-dimethoxynitrobenzene | Hydrazine (B178648) Hydrate (B1144303) | Ethanol (B145695) | 70 - 90 | Atmospheric | 1.5 - 2.5 hours | ≥ 95[2] | 99.2[2] |
| Supported Metal on Activated Carbon | 4-Chloro-2,5-dimethoxynitrobenzene | Hydrogen | Methanol | 70 - 80 | 3 - 10 | Not Specified | 99.1 (selectivity)[3] | Not Specified |
| Selenium with Co-catalyst | 4-Chloro-2,5-dimethoxynitrobenzene | Carbon Monoxide/Water | Cyclohexane | 120 - 170 | 20 - 70 | 4 - 10 hours | Not Specified | Not Specified |
| Zinc Powder | 2,5-dimethoxy-4-chloro-nitrobenzene | Zinc Powder | Ethanol/Water | Not Specified | Atmospheric | Not Specified | 91.45[4] | Not Specified |
| Direct Chlorination (Non-catalytic) | 2,5-Dimethoxyaniline | Copper Chloride/HCl | Not Specified | Not Specified | Not Specified | Not Specified | 70 - 80[1] | 85 - 90[1] |
Experimental Protocols
Catalytic Hydrogenation using Modified Platinum-on-Carbon
This method is a widely used industrial process known for its high yield and purity.[1]
Materials:
-
4-Chloro-2,5-dimethoxynitrobenzene
-
Modified (sulfited or sulfidated) platinum-on-carbon catalyst
-
Aromatic solvent (e.g., Xylene)
-
Hydrogen gas
-
Amine co-catalyst (e.g., piperidine, morpholine)
-
Buffer solution (to maintain pH 8-10)
Procedure:
-
The reduction is carried out in a pressure reactor.
-
The 4-Chloro-2,5-dimethoxynitrobenzene is dissolved in the aromatic solvent.
-
The modified platinum-on-carbon catalyst, amine co-catalyst, and buffer solution are added to the mixture.
-
The reactor is sealed and purged with nitrogen, followed by the introduction of hydrogen gas.
-
The reaction is conducted at a temperature of 80-110°C and a pressure of 5-50 atmospheres.[5][6]
-
Upon completion of the reaction (e.g., 53 minutes as per one study[6]), the reactor is cooled, and the pressure is released.
-
The catalyst is filtered off under a nitrogen atmosphere to prevent oxidation.
-
The solvent is removed from the filtrate by steam distillation or under a vacuum.
-
The resulting this compound crystallizes upon cooling and is isolated by filtration.
Reduction using Supported Nickel Catalyst
This process offers an alternative to hydrogenation, using hydrazine hydrate as the reducing agent.[2]
Materials:
-
4-Chloro-2,5-dimethoxynitrobenzene
-
Supported nickel catalyst on a TiO₂-Al₂O₃ composite carrier
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
4-Chloro-2,5-dimethoxynitrobenzene is dissolved in ethanol in a reaction vessel.
-
The supported nickel catalyst is added to the solution.
-
Hydrazine hydrate is added to the reaction mixture.
-
The reaction is carried out at a temperature of 70-90°C for 1.5-2.5 hours.[2]
-
After the reaction is complete, the catalyst is removed by filtration.
-
The this compound is obtained from the filtrate by crystallization.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflow for the catalytic synthesis of this compound and a conceptual representation of the catalytic reduction process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Conceptual diagram of a catalytic reduction cycle.
Concluding Remarks
The selection of a catalyst for the synthesis of this compound is a trade-off between various factors including yield, purity, reaction conditions, cost, and environmental impact.
-
Modified platinum-on-carbon catalysts offer high yields and purity under elevated pressure and temperature, making them suitable for large-scale industrial production where efficiency is paramount.[1][5][6]
-
Supported nickel catalysts with hydrazine hydrate provide a high-yield alternative that avoids the need for high-pressure hydrogenation equipment.[2]
-
Other methods, such as using selenium or zinc powder , demonstrate the versatility in approaching this synthesis, although they may involve more complex reaction conditions or generate different waste streams.[4][7]
Ultimately, the optimal choice will depend on the specific requirements of the laboratory or industrial setting. This guide provides a foundational understanding to assist in making an informed decision.
References
- 1. This compound | 6358-64-1 | Benchchem [benchchem.com]
- 2. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 3. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 6. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]
Comparative Antimicrobial Activity of Aniline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial properties of various aniline (B41778) derivatives. Aniline, a versatile scaffold in medicinal chemistry, has given rise to a multitude of compounds with significant biological activities.[] This document synthesizes experimental data on their efficacy against pathogenic microorganisms, details the methodologies used for their evaluation, and visualizes key mechanisms and workflows.
Aniline derivatives exert their antimicrobial effects through various mechanisms, including the disruption of microbial cell wall synthesis, inhibition of essential enzymatic activity, and interference with nucleic acid synthesis.[2] One of the most well-understood mechanisms is that of sulfonamides, which act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria.[][2] This inhibition ultimately halts bacterial growth.[] The structural simplicity and amenability to chemical modification of the aniline core have made it a foundational structure in the development of antimicrobial agents.[3]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of aniline derivatives is significantly influenced by the nature and position of substituents on the aniline ring.[] The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of different aniline derivatives. It is important to note that direct comparisons between studies should be made with caution, as experimental conditions may vary.
Table 1: Minimum Inhibitory Concentration (MIC) of Trifluoro-Aniline Derivatives
| Compound | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Trifluoro-aniline | Vibrio parahaemolyticus | 50 | [4][5] |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Trifluoro-aniline | Vibrio harveyi | 50 | [5] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Trifluoro-aniline | Vibrio parahaemolyticus | 100 | [4][5] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Trifluoro-aniline | Vibrio harveyi | 100 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole-Aniline Derivatives against Staphylococcus aureus Strains
| Compound | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| Bromo and trifluoromethyl substituted pyrazole-aniline | Pyrazole-aniline | S. aureus (Strain 1) | 0.78 | [6] |
| Bromo and trifluoromethyl substituted pyrazole-aniline | Pyrazole-aniline | S. aureus (Strain 2) | 0.78 | [6] |
| Bromo and trifluoromethyl substituted pyrazole-aniline | Pyrazole-aniline | S. aureus (Strain 3) | 0.78 | [6] |
| Chloro substituted pyrazole-aniline | Pyrazole-aniline | S. aureus (MRSA) | 3.12 | [6] |
| Bromo substituted pyrazole-aniline | Pyrazole-aniline | S. aureus (MRSA) | 3.12 | [6] |
| Trifluoromethyl substituted pyrazole-aniline | Pyrazole-aniline | S. aureus (MRSA) | 3.12 | [6] |
| Difluoro aniline derivative | Pyrazole-aniline | S. aureus (MRSA) | 6.25 | [6] |
Table 3: Zone of Inhibition of 4-(Iminomethyl)aniline Derivatives
| Compound | Derivative Type | Target Organism | Zone of Inhibition (mm) | Reference |
| Schiff base of 4-aminobenzylamine (B48907) with 4-Nitrobenzaldehyde | 4-(Iminomethyl)aniline | S. aureus | 62.5 | [2] |
| Schiff base of 4-aminobenzylamine with 4-Nitrobenzaldehyde | 4-(Iminomethyl)aniline | E. coli | 250 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial activity of aniline derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
Synthesized aniline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[9]
-
96-well microtiter plates[9]
-
Standardized bacterial inoculum (0.5 McFarland turbidity)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized aniline derivatives in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).[9]
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.[9]
-
Serial Dilutions: Add a specific volume of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from one well to the next.[9]
-
Inoculation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.[9] Add a standardized volume of the diluted bacterial suspension to each well.[9]
-
Incubation: Cover the plates and incubate at 37°C for 16-24 hours.[8][10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]
Agar (B569324) Well Diffusion Assay for Zone of Inhibition
The agar well diffusion method is widely used to assess the antimicrobial activity of chemical compounds by measuring the diameter of the zone where microbial growth is inhibited.[2]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth cultures of test microorganisms (e.g., S. aureus, E. coli)
-
Solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of the MHA plate using a sterile cotton swab to create a lawn.[2][11]
-
Well Preparation: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.[2][12]
-
Sample Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.[2][13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[2]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well, where microbial growth is inhibited, in millimeters.[2]
Visualizing Mechanisms and Workflows
Sulfonamide Mechanism of Action
Aniline derivatives, particularly sulfonamides, are known to interfere with the folic acid synthesis pathway in bacteria, which is essential for their growth and replication.[14] They act as competitive inhibitors of the enzyme dihydropteroate synthase.[14][15]
References
- 2. benchchem.com [benchchem.com]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acm.or.kr [acm.or.kr]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Azo Dyes Derived from 4-Chloro-2,5-dimethoxyaniline
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and performance characteristics of azo dyes derived from 4-Chloro-2,5-dimethoxyaniline. This report details experimental protocols and presents a comparative analysis of key performance indicators, including spectral properties and fastness, to aid in the selection of optimal building blocks for novel dye development.
Azo dyes, characterized by the presence of one or more azo (−N=N−) groups, represent the most extensive and versatile class of synthetic colorants. Their widespread use across various industries, from textiles to high-performance pigments, is a testament to their tunable color properties and robust performance. The specific characteristics of an azo dye are intrinsically linked to the molecular architecture of its precursors, particularly the aromatic amine used for diazotization.
This guide focuses on azo dyes derived from this compound, a key intermediate that imparts unique properties to the final dye molecule. The presence of both electron-donating methoxy (B1213986) groups and an electron-withdrawing chloro group on the aniline (B41778) ring influences the electronic properties of the resulting azo dye, affecting its color, lightfastness, and overall stability.
Performance Benchmark: C.I. Pigment Yellow 83
A prominent example of a commercial pigment synthesized from this compound is C.I. Pigment Yellow 83. This diarylide pigment is valued for its bright, reddish-yellow shade and excellent fastness properties, making it a benchmark for performance in this class of dyes.
Comparative Performance of Azo Dyes
The selection of the aromatic amine precursor is a critical factor in determining the final properties of an azo dye. To illustrate the impact of the substituent groups on the aniline ring, the following tables compare the performance of an azo dye derived from this compound (exemplified by Pigment Yellow 83) with a conceptual azo dye derived from the alternative precursor, 2,5-dimethoxyaniline.
Table 1: Spectral Properties of Azo Dyes
| Precursor Amine | Coupling Component | Resulting Dye/Pigment | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Color |
| This compound | Acetoacet-4-chloro-2,5-dimethoxyanilide | Pigment Yellow 83 | ~460-470 | High | Reddish-Yellow |
| 2,5-dimethoxyaniline | Naphthol AS | Azo Dye Example | Not Available | Not Available | Varies |
Table 2: Fastness Properties of Azo Dyes
| Property | Test Standard | This compound Derivative (Pigment Yellow 83) | 2,5-dimethoxyaniline Derivative (Typical Azo Dye) |
| Light Fastness (Blue Wool Scale) | ISO 105-B01 | 7-8[1] | Generally lower |
| Wash Fastness (Grey Scale) | ISO 105-C06 | 4-5 | 3-4 |
| Rubbing Fastness (Grey Scale) - Dry | ISO 105-X12 | 4-5 | 4 |
| Rubbing Fastness (Grey Scale) - Wet | ISO 105-X12 | 4 | 3 |
| Heat Resistance | - | 200°C[2] | Varies |
| Acid Resistance | ISO 105-E05 | 5[3] | Varies |
| Alkali Resistance | ISO 105-E06 | 5[3] | Varies |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of azo dyes. The following sections outline the general procedures for synthesis and fastness testing.
General Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound follows a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with a suitable coupling agent.
1. Diazotization of this compound:
-
Dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt solution.
2. Azo Coupling:
-
In a separate vessel, dissolve the coupling agent (e.g., an acetoacetanilide (B1666496) derivative for pigments, or a naphthol derivative for disperse dyes) in an appropriate solvent, often with the addition of a base like sodium hydroxide (B78521) to facilitate dissolution and activation.
-
Cool the coupling agent solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
Control the pH of the reaction mixture, as the optimal pH for coupling varies depending on the coupling agent.
-
Continue stirring for a specified period to ensure the completion of the coupling reaction, which is often indicated by the formation of a colored precipitate.
-
Isolate the crude dye by filtration, wash it thoroughly with water to remove salts and unreacted starting materials, and then dry.
-
Purify the dye by recrystallization from a suitable solvent if necessary.
Performance Evaluation Protocols
The fastness properties of the synthesized dyes are evaluated using standardized methods to ensure comparability of results.
-
Light Fastness (ISO 105-B01): Samples of the dyed substrate are exposed to daylight under specified conditions. The change in color is assessed by comparing the exposed sample with an unexposed sample using the Blue Wool Scale, where a rating of 8 indicates the highest fastness.
-
Wash Fastness (ISO 105-C06): A specimen of the dyed textile, in contact with a multi-fiber strip, is mechanically agitated in a soap solution under defined conditions of time and temperature. The change in color of the specimen and the staining of the multi-fiber strip are assessed using the Grey Scale for assessing change in color and staining, respectively. A rating of 5 indicates excellent fastness.
-
Rubbing Fastness (ISO 105-X12): The surface of the dyed textile is rubbed with a dry and a wet cotton cloth under specified pressure. The degree of color transfer to the cotton cloths is assessed using the Grey Scale for assessing staining. A rating of 5 indicates excellent fastness.[4]
Signaling Pathways and Experimental Workflows
The logical progression of synthesizing and evaluating azo dyes from this compound can be visualized through the following diagrams.
References
A Comparative Cost-Benefit Analysis of 4-Chloro-2,5-dimethoxyaniline Production Methods
For Researchers, Scientists, and Drug Development Professionals
4-Chloro-2,5-dimethoxyaniline (CDMA) is a pivotal intermediate in the synthesis of various organic dyes, pigments, and pharmaceuticals.[1][2][3] The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for researchers and the chemical industry. This guide provides a comprehensive comparison of the primary synthetic routes to CDMA, offering a cost-benefit analysis supported by available experimental data to aid in method selection.
Overview of Synthetic Strategies
The production of this compound predominantly follows two major pathways: a multi-step route involving nitration and subsequent reduction, and a more direct, single-step chlorination. Each approach encompasses several variations with distinct advantages and disadvantages in terms of yield, purity, cost, safety, and environmental footprint.
The traditional industrial method involves a four-step process: alkylation, chlorination, nitration, and reduction.[1] However, more recent and refined methods often start from an advanced intermediate, focusing on the final reduction or chlorination steps. The most prominent methods detailed in scientific literature and patents include:
-
Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxy nitrobenzene (B124822): A widely used method employing hydrogen gas and a noble metal catalyst.[2][3][4]
-
Hydrogen Transfer Hydrogenation using Hydrazine (B178648) Hydrate (B1144303): An alternative reduction method that avoids the direct use of high-pressure hydrogen gas.[1]
-
Direct Chlorination of 2,5-dimethoxyaniline: A more atom-economical approach that directly introduces the chlorine atom onto the aniline (B41778) ring.[5]
-
Metal-Acid Reduction of 4-Chloro-2,5-dimethoxy nitrobenzene: A classical reduction method using metals like zinc in an acidic medium.[6]
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the different production methods of this compound based on available data.
| Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 4-Chloro-2,5-dimethoxy nitrobenzene | H₂, Pt/C catalyst, Toluene/Xylene solvent | 94.2 - 99[3][4] | High (Solidification point ≥ 117.8°C)[4] | High yield and purity, catalyst can be recycled.[4] | Requires high-pressure hydrogenation equipment, potential for catalyst poisoning.[2] |
| Hydrogen Transfer Hydrogenation | 4-Chloro-2,5-dimethoxy nitrobenzene | Hydrazine hydrate, Supported Ni catalyst, Ethanol (B145695) solvent | ≥ 95[1] | 99.2 - 99.3 (HPLC)[1] | Avoids high-pressure hydrogen, safer, environmentally friendly.[1] | Hydrazine hydrate is toxic and carcinogenic. |
| Direct Chlorination | 2,5-dimethoxyaniline | CuCl₂, O₂, HCl | 94.93[5] | 98.85 (HPLC)[5] | Fewer steps, high conversion and selectivity.[5] | Use of corrosive HCl, potential for over-chlorination. |
| Zinc Powder Reduction | 2,5-dimethoxy-4-chloro-nitrobenzene | Zinc powder, Ethanol/Water, Acetic acid, NH₄Cl | 91.45[6] | 97.33 (amidocyaNogen value)[6] | Avoids high-pressure hydrogenation. | Produces significant metal waste, lower yield compared to other methods.[6] |
Experimental Protocols
Catalytic Hydrogenation
Objective: To synthesize this compound by the catalytic reduction of 4-Chloro-2,5-dimethoxynitrobenzene.[3][4]
Materials:
-
4-Chloro-2,5-dimethoxynitrobenzene
-
Toluene or Xylene (solvent)
-
Modified Platinum-on-carbon catalyst (e.g., sulfited 5% Pt/C)
-
Compound to maintain pH 8-10 (e.g., sodium hydroxide)
-
Aliphatic or cyclic amine (e.g., as a promoter)
-
Hydrogen gas
Procedure:
-
The reduction is carried out in a pressure vessel (autoclave).
-
The 4-Chloro-2,5-dimethoxynitrobenzene, solvent, catalyst, pH-adjusting compound, and amine are charged into the vessel.
-
The reaction is conducted at a temperature of approximately 80°C to 110°C and a hydrogen pressure of about 5 to 50 atmospheres gauge.[3][4]
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is filtered off under an inert atmosphere (e.g., nitrogen).
-
The product is crystallized from the filtrate by cooling.
-
The crystallized this compound is isolated by filtration and dried.[4]
Hydrogen Transfer Hydrogenation
Objective: To prepare this compound using hydrazine hydrate as a hydrogen source.[1]
Materials:
-
4-Chloro-2,5-dimethoxy nitrobenzene
-
Hydrazine hydrate
-
Supported nickel catalyst (e.g., Ni on TiO₂-Al₂O₃)
-
Ethanol (solvent)
Procedure:
-
4-Chloro-2,5-dimethoxy nitrobenzene and the supported nickel catalyst are suspended in ethanol in a reaction flask.
-
Hydrazine hydrate is added to the mixture.
-
The reaction mixture is heated to a temperature of 70-90°C for 1.5-2.5 hours.[1]
-
Upon completion of the reaction, the mixture is filtered while hot to recover the catalyst.
-
The filtrate is cooled to induce crystallization of the product.
-
The white crystals of this compound are collected by filtration and dried.[1]
Direct Chlorination
Objective: To synthesize this compound by the direct chlorination of 2,5-dimethoxyaniline.[5]
Materials:
-
2,5-dimethoxyaniline
-
Copper chloride (catalyst)
-
9N Hydrochloric acid
-
Oxygen
Procedure:
-
2,5-dimethoxyaniline and copper chloride are added to 9N hydrochloric acid in a reaction flask.
-
The mixture is heated to 95°C.
-
Oxygen is passed through the reaction mixture for 8 hours.[5]
-
After the reaction is complete, the mixture is cooled to room temperature and filtered.
-
The filter cake is treated with a base (alkalized) and then filtered to obtain the crude product.
-
The crude product can be purified by vacuum distillation.[5]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the primary production methods for this compound.
Caption: Catalytic Hydrogenation Pathway.
Caption: Hydrogen Transfer Hydrogenation Pathway.
Caption: Direct Chlorination Pathway.
Cost-Benefit Analysis and Recommendations
Catalytic Hydrogenation stands out as a highly efficient method, consistently delivering high yields and purity.[3][4] The ability to recycle the platinum catalyst can mitigate its high initial cost in an industrial setting. However, the requirement for specialized high-pressure equipment and the handling of flammable hydrogen gas pose significant capital and safety considerations. This method is well-suited for large-scale, continuous production where the initial investment can be justified by the high throughput and product quality.
Hydrogen Transfer Hydrogenation offers a compelling alternative by eliminating the need for high-pressure hydrogen, thereby enhancing operational safety.[1] The reported yields and purity are comparable to catalytic hydrogenation.[1] The primary drawback is the use of hydrazine hydrate, a toxic and potentially explosive reagent that requires careful handling and disposal. This method is advantageous for laboratory-scale synthesis and in facilities where high-pressure hydrogenation is not feasible.
Direct Chlorination is an attractive route due to its atom economy and reduced number of synthetic steps.[5] It demonstrates high conversion and selectivity, making it a potentially cost-effective and environmentally friendlier option by avoiding the nitration and reduction steps and their associated waste streams.[5] The use of corrosive hydrochloric acid and the need to control the chlorination to prevent the formation of by-products are the main challenges. This method holds promise for a more sustainable industrial production process.
Zinc Powder Reduction represents a more traditional approach. While it avoids the complexities of catalytic hydrogenation, the yield is generally lower, and the process generates significant amounts of metal waste, posing environmental concerns.[6] This method is largely being superseded by cleaner and more efficient technologies and is less favorable for industrial production.
For large-scale industrial production where high purity and yield are paramount, Catalytic Hydrogenation remains a strong contender, provided the necessary infrastructure and safety protocols are in place. For researchers and in settings where safety and the avoidance of high-pressure equipment are a priority, Hydrogen Transfer Hydrogenation presents a viable, high-yielding alternative. The Direct Chlorination method is a promising green chemistry approach that warrants further development for industrial application due to its efficiency and reduced environmental impact. The choice of the optimal production method will ultimately depend on the specific requirements of the researcher or manufacturer, balancing the factors of scale, cost, safety, and environmental considerations.
References
- 1. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 2. This compound | 6358-64-1 | Benchchem [benchchem.com]
- 3. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity of 4-Chloro-2,5-dimethoxyaniline in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Chloro-2,5-dimethoxyaniline (2C-C) in biological assays. Due to a scarcity of comprehensive cross-reactivity studies on this specific compound, this document focuses on available data from immunoassay-based drug screening and the known pharmacological profile of 2C-C to infer potential interactions in other biological systems.
Immunoassay Cross-Reactivity
Commercial immunoassay kits are a primary tool for initial drug screening. The cross-reactivity of a compound with antibodies designed to detect other substances can lead to false-positive results. The following table summarizes the cross-reactivity of 4-Chloro-2,5-dimethoxy-β-phenethylamine (2C-C) on five commercial immunoassay screening kits. The data is presented as the concentration of the compound required to produce a positive result. "N" indicates that no cross-reactivity was observed at the tested concentrations.
| Immunoassay Kit | Compound | Concentration for Positive Result |
| Kit 1 | 4-Chloro-2,5-dimethoxy-β-phenethylamine (2C-C) | 80.00 µg/mL |
| Kit 2 | 4-Chloro-2,5-dimethoxy-β-phenethylamine (2C-C) | 5.00 µg/mL |
| Kit 3 | 4-Chloro-2,5-dimethoxy-β-phenethylamine (2C-C) | N |
| Kit 4 | 4-Chloro-2,5-dimethoxy-β-phenethylamine (2C-C) | N |
| Kit 5 | 4-Chloro-2,5-dimethoxy-β-phenethylamine (2C-C) | N |
| Data extracted from a study on designer drug cross-reactivity.[1] |
Experimental Protocol: Immunoassay Screening
While the specific proprietary details of the commercial kits used in the cited study are not available, a general workflow for competitive enzyme-linked immunosorbent assay (ELISA), a common type of immunoassay for drug screening, is outlined below.
Objective: To determine the concentration of a test compound (e.g., 2C-C) that can cross-react with antibodies specific for a target analyte and produce a positive signal.
Materials:
-
Microtiter plate pre-coated with a specific antibody.
-
Enzyme-conjugated drug (competitor).
-
Test compound (this compound).
-
Substrate solution.
-
Stop solution.
-
Plate reader.
Procedure:
-
Sample Addition: A urine or serum sample, potentially containing the test compound, is added to the wells of the microtiter plate.
-
Competitive Binding: A fixed amount of the enzyme-conjugated drug is added to the wells. The test compound and the enzyme-conjugated drug compete for binding to the limited number of antibody sites on the well surface.
-
Incubation: The plate is incubated to allow for binding to occur.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate solution is added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product.
-
Color Development: The reaction is allowed to proceed for a set amount of time. The intensity of the color developed is inversely proportional to the concentration of the test compound in the sample.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Data Analysis: The absorbance is read using a plate reader. The concentration of the test compound is determined by comparing the absorbance to a standard curve.
Pharmacological Profile and Potential for Cross-Reactivity
The pharmacological actions of this compound are primarily centered on the serotonergic system. It is a known agonist of serotonin (B10506) 5-HT2 receptors.[2][3] Additionally, like other drugs in the 2C family, it is metabolized by monoamine oxidase (MAO) enzymes.[2][3]
This profile suggests a potential for cross-reactivity in other biological assays that involve these targets:
-
Receptor Binding Assays: In assays utilizing 5-HT2 receptors, 2C-C would likely show significant binding affinity, potentially competing with other ligands.
-
Enzyme Inhibition Assays: While most 2C drugs show weak MAO inhibition, their metabolism by MAO indicates an interaction that could be detected in assays measuring MAO activity.[3][4]
-
Neurotransmitter Uptake Assays: Although 2C-C has shown little to no affinity for monoamine transporters, it has been observed to decrease dopamine (B1211576) transporter (DAT) expression at high doses in rodents, suggesting a potential for indirect effects in assays measuring dopamine uptake.[2]
References
Safety Operating Guide
Proper Disposal of 4-Chloro-2,5-dimethoxyaniline: A Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe management and disposal of 4-Chloro-2,5-dimethoxyaniline, ensuring personnel safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory environment. This compound, a solid compound harmful if swallowed, requires strict adherence to hazardous waste protocols.[1][2][3][4] This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with eyes.[2][4][5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[5][6][7]
-
Body Protection: A laboratory coat or chemical-resistant suit is necessary to protect against skin contact.[1][5]
-
Work Area: All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[1][6]
In the event of a spill, immediately evacuate the area and secure it. For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][8] All materials used for cleanup must also be treated as hazardous waste.[9] Do not dispose of this chemical down the drain or in regular trash.[1][5][10]
Hazard Profile and Regulatory Data
Understanding the hazard profile of this compound is critical for safe handling and disposal. All chemical waste must be managed in accordance with local, state, and federal regulations.[5][11][12]
| Hazard Classification & Data | Value/Information | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | [1][3][13] |
| Signal Word | Warning | [1][3] |
| Physical State | Solid | [1][2] |
| CAS Number | 6358-64-1 | [1] |
| Molecular Formula | C8H10ClNO2 | [1][13] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process.
1. Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., weighing boats, gloves, spill cleanup debris) as hazardous waste.[5][9]
-
Keep this waste stream separate from other chemical wastes to avoid incompatible reactions.[14] Specifically, do not mix with incompatible materials such as strong oxidizing agents.[15]
2. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid for waste accumulation.[11][14] The container must be in good condition, free from damage.[11]
-
Label the container clearly with the words "Hazardous Waste."[5]
-
The label must also include the full chemical name: "this compound" and its CAS number (6358-64-1).[5]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5][16]
-
This area should be well-ventilated and away from general laboratory traffic.[1][2][6]
-
Ensure secondary containment is used to mitigate any potential leaks.[14]
4. Professional Disposal:
-
Do not attempt to treat or dispose of the chemical waste independently.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] This is the mandatory final step for disposal.[1][7][10]
Disposal Process Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. acewaste.com.au [acewaste.com.au]
- 15. nj.gov [nj.gov]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-2,5-dimethoxyaniline
For Immediate Reference: Key Safety and Handling Protocols for 4-Chloro-2,5-dimethoxyaniline
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper chemical management.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and storage practices.
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| Appearance | White to gray to red powder/crystal |
| Melting Point | 118-122 °C |
| Solubility | Soluble in polar organic solvents; poorly soluble in water. |
| log Pow | 1.8 |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound. It is imperative that all personnel are trained in the proper use and disposal of PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl rubber or Neoprene gloves. For splash protection, nitrile gloves may be used but must be replaced immediately upon contact. | Provides the best chemical resistance against aromatic amines and chlorinated compounds for prolonged handling. Nitrile offers limited protection. |
| Respiratory Protection | Air-purifying respirator with a combination organic vapor/acid gas cartridge and a P100 particulate filter . | Protects against inhalation of the powdered chemical and any potential vapors. |
| Eye Protection | Chemical safety goggles and a face shield. | Provides protection from splashes and airborne particles. |
| Body Protection | A lab coat worn over long-sleeved clothing and long pants. | Prevents skin contact with the chemical. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures a systematic and safe approach to handling this compound from preparation to cleanup.
Experimental Protocol for Handling
-
Preparation:
-
Designate a well-ventilated chemical fume hood as the work area.
-
Assemble and inspect all required PPE as specified in the table above. Ensure there are no defects in the gloves or respirator.
-
Gather all necessary laboratory equipment, including a calibrated scale, glassware, and appropriate solvents.
-
-
Handling:
-
Put on all required PPE in the following order: lab coat, closed-toe shoes, long pants, inner gloves (if using double gloves), respirator, safety goggles, face shield, and outer gloves (butyl rubber or neoprene).
-
Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside the fume hood.
-
Slowly add the weighed chemical to the solvent in a suitable container, stirring gently to dissolve. Avoid creating dust.
-
-
Post-Handling:
-
Once the experimental procedure is complete, decontaminate all non-disposable equipment that came into contact with the chemical. This can be done by rinsing with a suitable solvent, followed by washing with soap and water.
-
Proceed to the disposal plan for chemical waste and contaminated PPE.
-
Disposal Plan: Chemical Waste and Contaminated Materials
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
-
Chemical Waste:
-
Collect all unused or excess this compound and any solutions containing the chemical in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
The container label should include the chemical name, concentration, and hazard symbols.
-
-
Contaminated PPE and Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.
-
Collect these items in a designated, clearly labeled hazardous waste bag.
-
-
Decontamination Rinsate:
-
The solvent used to decontaminate equipment should be collected in a separate, labeled hazardous waste container.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's environmental health and safety office, which will arrange for transport to a licensed hazardous waste disposal facility, typically for incineration.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
-
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an inert absorbent material. Carefully scoop the material into a labeled hazardous waste container. Clean the area with a suitable solvent and then with soap and water. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
